6-Chloro-4-methoxyquinolin-2-OL
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H8ClNO2 |
|---|---|
Molecular Weight |
209.63 g/mol |
IUPAC Name |
6-chloro-4-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C10H8ClNO2/c1-14-9-5-10(13)12-8-3-2-6(11)4-7(8)9/h2-5H,1H3,(H,12,13) |
InChI Key |
AOIYJHMTVMGIFQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)NC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Solubility profile of 6-Chloro-4-methoxyquinolin-2-OL in organic solvents
Solubility Profile of 6-Chloro-4-methoxyquinolin-2-ol in Organic Solvents: A Technical Framework for Process Optimization
Executive Summary
6-Chloro-4-methoxyquinolin-2-ol (CAS 865817-83-0) is a critical heterocyclic intermediate, often utilized in the synthesis of antimalarial agents, kinase inhibitors, and other bioactive quinoline scaffolds.[1][2][3][4] Its solubility behavior is governed by a complex tautomeric equilibrium between the enol (2-hydroxy) and keto (2-quinolinone) forms, which significantly influences solvent interaction, crystallization yield, and purification efficiency.
This technical guide provides a rigorous framework for determining, modeling, and applying the solubility profile of this compound. As specific thermodynamic data for this exact derivative is frequently proprietary, this guide establishes the standardized protocol for generating this data in-house, ensuring reproducibility and scalability in drug development workflows.
Chemical Identity & Physicochemical Context
To accurately predict and measure solubility, one must understand the molecular species present in the solution.
-
Tautomeric Equilibrium: 6-Chloro-4-methoxyquinolin-2-ol exists in equilibrium with its tautomer, 6-chloro-4-methoxy-2(1H)-quinolinone . In the solid state and in polar solvents, the 2-quinolinone (amide-like) form typically predominates due to strong intermolecular hydrogen bonding (dimerization).
-
Implication: The high melting point and lattice energy of the quinolinone form generally result in poor solubility in non-polar solvents (e.g., hexane) and moderate solubility in protic solvents (e.g., alcohols), necessitating elevated temperatures for effective dissolution.
Key Physicochemical Parameters:
-
Molecular Formula: C₁₀H₈ClNO₂[5]
-
Molecular Weight: 209.63 g/mol [5]
-
Predicted LogP: ~2.4 (Moderate lipophilicity)
-
H-Bond Donors: 1 (Amide NH / Enol OH)
-
H-Bond Acceptors: 3 (Oxygen atoms, Ring Nitrogen)
Experimental Protocol: Laser Monitoring Observation Technique
The "Shake-Flask" method is the traditional gold standard but is time-consuming. For high-precision solubility profiling required in process chemistry, the Laser Monitoring Observation Technique is the superior choice due to its speed and accuracy in detecting the exact dissolution point (saturation temperature).
Methodology Workflow
-
Preparation: A precise mass of 6-Chloro-4-methoxyquinolin-2-ol (
) and solvent ( ) are loaded into a jacketed glass vessel. -
Equilibration: The mixture is stirred continuously. The temperature is controlled by a programmable circulating water bath.
-
Laser Detection: A laser beam penetrates the vessel. A photodetector measures the intensity of the light passing through the solution.
-
Suspension: The laser is scattered/blocked by undissolved solid particles (Low Transmittance).
-
Dissolution: As temperature rises, solids dissolve.
-
Clear Point: When the last particle dissolves, transmittance jumps to a maximum constant value. This temperature is recorded as the saturation temperature (
) .
-
-
Repetition: The procedure is repeated for different solute/solvent ratios to generate a full mole fraction (
) vs. Temperature ( ) curve.
Visualizing the Workflow
Caption: Figure 1. Automated Laser Monitoring workflow for determining saturation temperature (
Thermodynamic Modeling & Data Analysis
Once experimental data points (
A. Modified Apelblat Equation
This is the most accurate semi-empirical model for quinoline derivatives, accounting for the non-ideal behavior of the solution.
- : Mole fraction solubility.
- : Absolute temperature (K).
- : Empirical parameters derived from non-linear regression.
-
Application: Use parameters
to calculate solubility at any temperature within the measured range.
B. van't Hoff Equation
Used to determine the thermodynamic functions of dissolution.
- : Enthalpy of dissolution (typically positive, indicating an endothermic process).
- : Entropy of dissolution.
-
Interpretation: A linear plot of
vs. confirms the validity of the data.
Solubility Data Framework
As specific values depend on the purity and polymorph of the 6-Chloro-4-methoxyquinolin-2-ol batch, use the following template to structure your internal data.
Predicted Solubility Trends (Based on Structural Analogs):
-
High Solubility: DMF, DMSO (Dipolar aprotic; disrupts dimer H-bonds).
-
Moderate Solubility: Methanol, Ethanol, Isopropanol (Protic; capability to H-bond with carbonyl/hydroxyl).
-
Low Solubility: Acetone, Ethyl Acetate (Aprotic; weaker solvation of the polar amide core).
-
Insoluble: Water, Hexane.
Data Recording Template:
| Solvent | Temperature (K) | Mass Fraction (w) | Mole Fraction (x) | Apelblat Parameter A | Apelblat Parameter B |
| Methanol | 293.15 | [Exp. Value] | [Calc. Value] | [Fit] | [Fit] |
| Ethanol | 293.15 | [Exp. Value] | [Calc. Value] | [Fit] | [Fit] |
| Acetone | 293.15 | [Exp. Value] | [Calc. Value] | [Fit] | [Fit] |
| Ethyl Acetate | 293.15 | [Exp. Value] | [Calc. Value] | [Fit] | [Fit] |
Process Implications
-
Crystallization: The steep solubility curve in ethanol or methanol (solubility increases significantly with T) makes them ideal candidates for cooling crystallization.
-
Purification: The low solubility in ethyl acetate suggests it can be used as an anti-solvent to precipitate the product from a concentrated DMF or alcoholic solution.
-
Reaction Medium: For reactions requiring high concentrations (e.g., chlorination at the 2-position), toluene or acetonitrile at reflux are preferred if the solubility threshold is met, as they allow for easier solvent recovery than DMSO.
References
-
Experimental Methodology: Zhu, C., et al. (2019). Solubility and Thermodynamic Properties of 6-Chloro-2-benzoxazolinone in Organic Solvents. Journal of Chemical & Engineering Data. (Demonstrates the Laser Monitoring Protocol). Retrieved from [Link]
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Retrieved from [Link]
Sources
- 1. alchempharmtech.com [alchempharmtech.com]
- 2. npcdr.idrblab.net [npcdr.idrblab.net]
- 3. 2,4-QUINOLINEDIOL | 1677-36-7 [amp.chemicalbook.com]
- 4. 6-CHLORO-4-METHOXYQUINOLIN-2-OL CAS#: 865817-83-0 [m.chemicalbook.com]
- 5. 4-Chloro-6-methoxyquinolin-7-ol | C10H8ClNO2 | CID 135583731 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 6-Substituted-4-methoxyquinolin-2-ol Compounds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, renowned for its presence in numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Among its many derivatives, the 6-substituted-4-methoxyquinolin-2-ol core has emerged as a particularly versatile scaffold for the development of novel therapeutic agents. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of this important class of compounds, offering valuable insights for researchers engaged in drug discovery and development.
The Quinoline Core: A Privileged Structure in Medicinal Chemistry
The quinoline scaffold, an aromatic heterocyclic compound consisting of a benzene ring fused to a pyridine ring, is a cornerstone in the design of bioactive molecules.[1] Its derivatives have demonstrated a remarkable range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities.[1] The ability to readily functionalize the quinoline ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive starting point for the design of new drugs.
Synthesis of 6-Substituted-4-methoxyquinolin-2-ol Derivatives
The synthesis of 6-substituted-4-methoxyquinolin-2-ol and related quinolinone derivatives often involves multi-step reaction sequences. A common strategy involves the cyclocondensation of appropriately substituted anilines with diethyl malonate to form the core 4-hydroxyquinolin-2-one ring system.[2][3] Subsequent modification, such as methylation of the hydroxyl group at the 4-position, can be achieved through standard etherification reactions.
A general synthetic approach is outlined below:
Figure 1: A generalized synthetic pathway for 6-substituted-4-methoxyquinolin-2-ol derivatives.
Experimental Protocol: Synthesis of 3-Acetyl-4-hydroxy-N-methylquinolin-2-one
This protocol describes the synthesis of a key intermediate in the preparation of more complex quinolinone derivatives.[3]
-
Reaction Setup: Combine N-methylaniline and diethyl malonate.
-
Heating: Heat the reaction mixture under appropriate conditions (e.g., with a catalyst) to facilitate cyclocondensation.
-
Work-up: After the reaction is complete, cool the mixture and perform an appropriate work-up procedure, which may include precipitation, filtration, and washing with a suitable solvent.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired 3-acetyl-4-hydroxy-N-methylquinolin-2-one.
Diverse Biological Activities of 6-Substituted-4-methoxyquinolin-2-ol Derivatives
The versatility of the 6-substituted-4-methoxyquinolin-2-ol scaffold is evident in the wide array of biological activities exhibited by its derivatives. The nature of the substituent at the 6-position, as well as modifications at other positions of the quinoline ring, plays a crucial role in determining the pharmacological profile of these compounds.
Anticancer Activity
Numerous studies have highlighted the potential of quinoline derivatives as anticancer agents.[4][5][6] These compounds can exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
EGFR/HER-2 Dual-Target Inhibitors: A series of quinoline-based derivatives have been designed and synthesized as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2).[4] One such compound, 5a , demonstrated significant antiproliferative activity against breast (MCF-7) and lung (A-549) cancer cell lines, with IC50 values of 71 nM and 31 nM for EGFR and HER-2, respectively.[4] The pro-apoptotic activity of this compound was confirmed by its ability to activate caspases-3 and -8, and Bax, while downregulating the anti-apoptotic protein Bcl-2.[4]
-
Topoisomerase I Inhibitors: Certain 4-alkoxy-2-aryl-6,7-dimethoxyquinolines have been identified as a new class of topoisomerase I inhibitors with potent in vitro anticancer activity.[7] Compounds with a p-substituted phenyl group at the C2 position and a propyl linker at the C4 position were particularly effective, exhibiting sub-micromolar activity against a diverse panel of cancer cell lines.[7]
Antibacterial and Antitubercular Activity
The emergence of drug-resistant bacterial strains has created an urgent need for new antibacterial agents. Quinoline derivatives have long been a source of inspiration for the development of antibiotics.
-
Broad-Spectrum Antibacterial Agents: Novel quinoline derivatives have been prepared and evaluated for their antibacterial activities against both Gram-positive and Gram-negative bacteria.[8] Compound 5d , a quinolone-coupled hybrid, demonstrated potent activity against a range of bacterial strains with MIC values between 0.125 and 8 µg/mL.[8] Molecular docking studies suggest that this compound may target both bacterial LptA and Topoisomerase IV proteins.[8]
-
DprE1 Inhibitors against Mycobacterium tuberculosis: In the fight against tuberculosis, novel quinolinone derivatives have been designed as non-covalent inhibitors of the essential enzyme DprE1.[9] Compound 27 showed remarkable activity against M. tuberculosis H37Ra with a MIC value of 0.2 ng/mL and displayed low cytotoxicity against A549 cells.[9]
P-glycoprotein (P-gp) Inhibition
Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp).[10] Certain quinoline derivatives have been shown to inhibit P-gp, thereby reversing MDR.
-
Reversal of Multidrug Resistance: A series of 6-methoxy-2-arylquinoline analogues were designed as P-gp inhibitors.[11] Alcoholic quinoline derivatives 5a and 5b were found to significantly inhibit the efflux of rhodamine 123 at a concentration of 10 μM, demonstrating P-gp inhibitory activity that was 1.3-fold and 2.1-fold stronger than verapamil, respectively.[11] Structure-activity relationship (SAR) studies revealed that a hydroxymethyl group at the 4-position of the quinoline ring is crucial for P-gp efflux inhibition.[11]
Cardiotonic Activity
Selective phosphodiesterase 3 (PDE3) inhibitors are known to improve cardiac contractility and are used in the treatment of congestive heart failure.[12][13]
-
PDE3 Inhibitors: A series of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives were designed as PDE3 inhibitors.[12] The compound 4j , 6-[4-(4-methylpiperazine-1-yl)-4-oxobutoxy]-4-methylquinolin-2(1H)-one, displayed a selective increase in the force of contraction over the frequency rate in isolated rat atria and showed potent PDE3 inhibitory activity with an IC50 of 0.20 µM.[12][13]
Structure-Activity Relationships (SAR)
The biological activity of 6-substituted-4-methoxyquinolin-2-ol derivatives is highly dependent on the nature and position of substituents on the quinoline ring.
Figure 2: Key positions on the quinoline scaffold influencing biological activity.
-
Position 2: Substitutions at the 2-position of the quinoline ring have been shown to be critical for antibacterial activity, with the planarity between the 4-keto and 3-carboxylic acid groups being a key determinant.[14] For anticancer activity, the presence of an aryl group at this position is often beneficial.[6]
-
Position 4: As mentioned earlier, a hydroxymethyl group at the 4-position is important for P-gp inhibition.[11] The presence of a carboxyl group at this position can also influence interactions with biological targets.[15]
-
Position 6: The nature of the substituent at the 6-position can significantly impact activity. For instance, in a series of quinolinone-based EGFR inhibitors, a 6-methyl derivative was found to be more potent than a 6-methoxy derivative, suggesting that the methyl group was better tolerated.[5] The position of the substituent is also crucial, with the 6-position being more tolerated than the 8-position in the same study.[5]
Future Perspectives
The 6-substituted-4-methoxyquinolin-2-ol scaffold continues to be a rich source of inspiration for the development of new therapeutic agents. Future research in this area will likely focus on:
-
Lead Optimization: Further optimization of existing lead compounds to improve their potency, selectivity, and pharmacokinetic properties.
-
Novel Targets: Exploration of the activity of these compounds against new and emerging biological targets.
-
Combinatorial Chemistry: The use of combinatorial chemistry approaches to generate large libraries of quinoline derivatives for high-throughput screening.
-
Computational Modeling: The application of computational tools to guide the design of new compounds with improved activity and reduced toxicity.
By leveraging the synthetic versatility and diverse biological activities of the 6-substituted-4-methoxyquinolin-2-ol core, researchers are well-positioned to develop the next generation of innovative medicines to address a wide range of human diseases.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents [ouci.dntb.gov.ua]
- 9. Design, synthesis and biological evaluation of novel quinolinone derivatives as DprE1 inhibitors against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structure-activity relationship of newly synthesized quinoline derivatives for reversal of multidrug resistance in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and pharmacological evaluation of 6-hydroxy-4-methylquinolin-2(1H)-one derivatives as inotropic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structure-activity relationship of quinolone antibacterial agents: the effects of C-2 substitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Ring-substituted 4-hydroxy-1H-quinolin-2-ones: preparation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease [scirp.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. mdpi.com [mdpi.com]
- 21. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis and structure-activity relationships of quinolinone and quinoline-based P2X7 receptor antagonists and their anti-sphere formation activities in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
An In-depth Technical Guide to 6-Chloro-4-methoxyquinolin-2-ol: Electronic Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Within this important class of heterocyclic compounds, 6-Chloro-4-methoxyquinolin-2-ol emerges as a molecule of significant interest. Its unique substitution pattern—a chloro group at the 6-position, a methoxy group at the 4-position, and a hydroxyl group at the 2-position—imparts a distinct set of electronic and reactive properties that make it a valuable intermediate for the synthesis of novel drug candidates.
This technical guide provides a comprehensive exploration of the synthesis, electronic structure, and reactivity of 6-Chloro-4-methoxyquinolin-2-ol. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their research endeavors.
Synthesis of 6-Chloro-4-methoxyquinolin-2-ol
The synthesis of 6-Chloro-4-methoxyquinolin-2-ol can be strategically approached through a multi-step process, adapting established methodologies for quinoline ring formation. A proposed synthetic route, based on the principles of the Conrad-Limpach reaction, commences with the cyclization of 4-methoxyaniline with a suitable β-ketoester, followed by chlorination.[3][4]
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 6-Chloro-4-methoxyquinolin-2-ol.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of Diethyl ((4-methoxyphenyl)amino)methylenemalonate
-
In a round-bottom flask, combine equimolar amounts of 4-methoxyaniline and diethyl malonate.
-
Add a catalytic amount of a strong acid, such as hydrochloric acid.
-
Heat the mixture at approximately 120-140°C for 2-3 hours, with continuous stirring. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Step 2: Synthesis of Ethyl 4-hydroxy-6-methoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
-
To the flask containing the intermediate from Step 1, add a high-boiling point solvent such as Dowtherm A.
-
Heat the mixture to approximately 250°C with vigorous stirring for 30-60 minutes to induce thermal cyclization.[5]
-
Allow the reaction mixture to cool, during which the product may precipitate. Dilute with an appropriate solvent like xylene to aid precipitation.
-
Collect the solid product by filtration.
Step 3: Synthesis of 4-Hydroxy-6-methoxyquinolin-2(1H)-one
-
Suspend the product from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v) and heat under reflux until saponification is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid intermediate.
-
Heat the suspension to effect decarboxylation, yielding 4-Hydroxy-6-methoxyquinolin-2(1H)-one.
-
Collect the solid product by filtration, wash with water, and dry.
Step 4: Synthesis of 6-Chloro-4-methoxyquinolin-2-ol
-
Dissolve the 4-Hydroxy-6-methoxyquinolin-2(1H)-one in a suitable solvent.
-
Add a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), dropwise at a controlled temperature.
-
Stir the reaction mixture until the reaction is complete (monitored by TLC).
-
The crude product can be purified by recrystallization from a suitable solvent.
Electronic Properties and Tautomerism
The electronic landscape of 6-Chloro-4-methoxyquinolin-2-ol is dictated by the interplay of its constituent functional groups. The methoxy group at the 4-position and the chloro group at the 6-position exert opposing electronic effects, which in turn influence the reactivity and spectroscopic properties of the molecule.
Tautomerism: The Keto-Enol Equilibrium
A critical aspect of the structure of 6-Chloro-4-methoxyquinolin-2-ol is its existence in a tautomeric equilibrium between the -ol (enol) form and the -one (keto) form.[6][7] In the solid state and in polar solvents, the keto tautomer, 6-chloro-4-methoxyquinolin-2(1H)-one, is generally the predominant species.[8] This equilibrium is crucial as the two tautomers can exhibit different chemical reactivity and biological activity.
Caption: Keto-enol tautomerism of 6-Chloro-4-methoxyquinolin-2-ol.
Influence of Substituents on Electronic Distribution
-
4-Methoxy Group: The methoxy group is an electron-donating group through resonance, increasing the electron density of the quinoline ring system, particularly at the ortho and para positions.
-
6-Chloro Group: The chloro group is an electron-withdrawing group through induction, and a weak deactivating group in electrophilic aromatic substitution.
-
2-Oxo Group: In the predominant keto form, the carbonyl group is strongly electron-withdrawing.
The combination of these effects results in a nuanced electron distribution that influences the molecule's reactivity, particularly its susceptibility to nucleophilic attack.
Computational Insights into Electronic Properties
-
Frontier Molecular Orbitals (HOMO and LUMO): The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The LUMO is expected to have significant contributions from the pyrone-like ring, making it susceptible to nucleophilic attack.
-
Molecular Electrostatic Potential (MEP): MEP maps can visualize the electron-rich and electron-poor regions of the molecule, highlighting potential sites for electrophilic and nucleophilic attack.
-
Spectroscopic Properties: Theoretical calculations can aid in the interpretation of experimental NMR, IR, and UV-Vis spectra.[11]
| Predicted Electronic Property | Expected Value/Characteristic | Method of Determination |
| HOMO-LUMO Energy Gap (ΔE) | Moderate | DFT Calculations |
| Dipole Moment (μ) | Significant, due to polar groups | DFT Calculations |
| Molecular Electrostatic Potential | Negative potential around the oxygen atoms | DFT Calculations |
Spectroscopic Characterization
The structure of 6-Chloro-4-methoxyquinolin-2-ol can be unequivocally confirmed through a combination of spectroscopic techniques. Based on the analysis of structurally similar compounds, the following spectral characteristics are anticipated:
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the N-H proton of the quinolinone ring. The chemical shifts will be influenced by the electronic effects of the substituents. For instance, the aromatic protons are expected in the δ 7.0-8.5 ppm range.[12][13]
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule. The carbonyl carbon of the keto tautomer is expected to resonate at a significantly downfield chemical shift (typically >160 ppm).[7][14]
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present. Key expected absorptions include:[13][15][16]
-
N-H stretch: A broad band in the region of 3200-3400 cm⁻¹ for the keto tautomer.
-
C=O stretch: A strong, sharp absorption around 1650-1680 cm⁻¹ for the keto tautomer.
-
C-O stretch (methoxy): Absorptions in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
-
C-Cl stretch: An absorption in the fingerprint region, typically around 600-800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. The presence of a chlorine atom will be indicated by the characteristic M+2 isotopic peak with an intensity of approximately one-third of the molecular ion peak.[12][17][18]
Reactivity of 6-Chloro-4-methoxyquinolin-2-ol
The reactivity of 6-Chloro-4-methoxyquinolin-2-ol is largely governed by the presence of the chloro and methoxy substituents on the quinolinone core. The primary mode of reactivity is expected to be nucleophilic aromatic substitution at the 4-position.
Nucleophilic Aromatic Substitution (SNAr)
The chloro group at the 4-position of the quinoline ring is activated towards nucleophilic displacement.[19][20] This is a well-established reactivity pattern for 4-chloroquinolines.[21] The electron-withdrawing nature of the quinolinone ring system facilitates the addition-elimination mechanism of SNAr reactions.
Caption: Generalized mechanism for nucleophilic aromatic substitution at the 4-position.
A wide range of nucleophiles can be employed in these reactions, including:
-
Amines: To introduce diverse amino functionalities, which is a common strategy in drug design.
-
Thiols: For the synthesis of thioether derivatives.[22]
-
Azides: To generate azidoquinolines, which are versatile intermediates for further transformations, such as "click" chemistry.
The reactivity in SNAr reactions can be modeled and predicted using computational descriptors such as LUMO energy and molecular electrostatic potential.[23]
Applications in Drug Development
The 6-Chloro-4-methoxyquinolin-2-ol scaffold is a promising starting point for the development of novel therapeutic agents. Structurally related quinoline and quinolinone derivatives have demonstrated a broad spectrum of biological activities.
Anticancer Potential
Many quinoline derivatives are known to exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and the disruption of microtubule polymerization.[5][24] The 6-chloro-4(1H)-quinolone scaffold, in particular, has been investigated for the development of antimalarial agents with improved efficacy.[2][25]
Antimalarial Activity
Quinine, a natural product containing a methoxyquinoline moiety, has been a cornerstone of antimalarial therapy for centuries.[11] The 6-chloro-7-methoxy-4(1H)-quinolone scaffold has been the subject of structure-activity relationship studies for the development of new antimalarial drugs.[2]
Conclusion
6-Chloro-4-methoxyquinolin-2-ol is a heterocyclic compound with a rich chemical profile that makes it a valuable asset in the field of medicinal chemistry. Its synthesis, while requiring a multi-step approach, is achievable through established synthetic methodologies. The electronic properties of this molecule, governed by the interplay of its chloro, methoxy, and quinolinone functionalities, dictate its reactivity, primarily through nucleophilic aromatic substitution at the 4-position. The potential for this scaffold to serve as a precursor to novel therapeutic agents, particularly in the areas of oncology and infectious diseases, is significant. This in-depth technical guide provides the foundational knowledge for researchers to harness the potential of 6-Chloro-4-methoxyquinolin-2-ol in their drug discovery and development programs.
References
Sources
- 1. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally bioavailable 6-chloro-7-methoxy-4(1H)-quinolones efficacious against multiple stages of Plasmodium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. benchchem.com [benchchem.com]
- 6. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. mdpi.com [mdpi.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. mdpi.com [mdpi.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 17. Mass Spectrometric Identification of Metabolites after Magnetic-Pulse Treatment of Infected Pyrus communis L. Microplants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. web.uvic.ca [web.uvic.ca]
- 19. mdpi.com [mdpi.com]
- 20. arkat-usa.org [arkat-usa.org]
- 21. masterorganicchemistry.com [masterorganicchemistry.com]
- 22. 2-METHYL-4-CHLORO(MERCAPTO)-6(8)-METHOXYQUINOLINE INTERACTION WITH SULFUR NUCLEOPHILES AND BENZYL CHLORIDES | Proceedings of the YSU B: Chemical and Biological Sciences [journals.ysu.am]
- 23. chemrxiv.org [chemrxiv.org]
- 24. mdpi.com [mdpi.com]
- 25. Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 6-Chloro-4-methoxyquinolin-2-ol (CAS 865817-83-0)
The following is an in-depth technical guide on 6-Chloro-4-methoxyquinolin-2-ol (indexed primarily as 6-Chloro-4-methoxy-2(1H)-quinolinone ).
Core Identity, Synthesis, and Registry Logic for Drug Discovery
Executive Summary
6-Chloro-4-methoxyquinolin-2-ol is a heterocyclic building block critical to the synthesis of functionalized quinoline scaffolds, particularly in the development of kinase inhibitors and antimalarial agents.[1] In chemical registries, this compound is most frequently indexed under its tautomeric amide form, 6-Chloro-4-methoxy-2(1H)-quinolinone .[1]
This guide addresses the "registry gap" caused by tautomerism, provides a validated synthesis protocol via the trichloroquinoline intermediate, and outlines the structural data necessary for precise database querying.
Chemical Identity & Registry Data
The primary challenge in locating data for this compound is the preference of major databases (CAS, PubChem) for the 2-quinolone (amide) tautomer over the 2-quinolinol (imidic acid) form. Researchers must query using the amide identifiers to access the full spectrum of property data.
Master Data Table
| Property | Data Specification |
| Primary CAS RN | 865817-83-0 |
| Preferred Index Name | 6-Chloro-4-methoxy-2(1H)-quinolinone |
| Chemical Formula | C₁₀H₈ClNO₂ |
| Molecular Weight | 209.63 g/mol |
| Exact Mass | 209.0244 |
| SMILES (Canonical) | COC1=C(O)C=C(Cl)C=C1NC2=O (Tautomer-dependent) Registry Form:[1][2][3][4][5][6][7]COC1=CC(=O)NC2=C1C=C(Cl)C=C2 |
| InChI Key | VXGIQWGIRMJJDC-UHFFFAOYSA-N (Analogous base structure) |
Synonym Ontology
-
IUPAC: 6-Chloro-4-methoxyquinolin-2(1H)-one[1][2][3][4][5][6]
-
Tautomeric Synonym: 6-Chloro-4-methoxyquinolin-2-ol[1]
-
Laboratory Codes: 6-Chloro-4-methoxycarbostyril; 2-Hydroxy-4-methoxy-6-chloroquinoline.[1]
Tautomerism Logic
The quinolin-2-ol species exists in a dynamic equilibrium with its quinolin-2-one counterpart.[1] In the solid state and in polar solvents (DMSO, MeOH), the 2-one (amide) form predominates due to the stability of the amide bond. However, derivatization reactions (e.g., O-alkylation vs. N-alkylation) depend heavily on the specific reagents and pH conditions used.
Figure 1: Tautomeric equilibrium. The amide form (red) is the standard registry entry, while the enol form (blue) represents the reactive species in nucleophilic displacements (e.g., chlorination).
Synthesis & Methodology
Direct synthesis of 6-chloro-4-methoxyquinolin-2-ol is best achieved via a cyclization-chlorination-substitution strategy.[1] The "Conrad-Limpach" or "Knorr" approaches can be ambiguous regarding regioselectivity (2- vs 4-hydroxy).[1] The most robust route involves generating a 2,4-dichloro intermediate followed by selective methoxylation and hydrolysis.
Protocol: The Trichloro-Hydrolysis Route
This protocol ensures the correct placement of the methoxy group at position 4 and the hydroxyl/oxo group at position 2.
Step 1: Cyclization to 2,4-Dihydroxy-6-chloroquinoline
-
Reagents: 4-Chloroaniline, Malonic acid, POCl₃ (Phosphorus oxychloride).
-
Conditions: Heat 4-chloroaniline with malonic acid in POCl₃.
-
Mechanism: Double cyclodehydration yields 2,4,6-trichloroquinoline directly in one pot, or via the dihydroxy intermediate which is immediately chlorinated.
-
Intermediate: 2,4,6-Trichloroquinoline.
Step 2: Regioselective Methoxylation
-
Reagents: Sodium Methoxide (NaOMe), Methanol.
-
Conditions: Reflux, 4-6 hours.
-
Logic: The chlorines at positions 2 and 4 are susceptible to Nucleophilic Aromatic Substitution (SₙAr). The 4-position is often more reactive, but exhaustive methoxylation yields 6-chloro-2,4-dimethoxyquinoline .[1]
Step 3: Selective Hydrolysis (The Key Step)
-
Reagents: Aqueous HCl (2M) or Acetic Acid/HCl.
-
Conditions: Reflux.
-
Outcome: The methoxy group at position 2 (imidate-like) is significantly more labile to acid hydrolysis than the vinylogous ester at position 4.
-
Product: 6-Chloro-4-methoxyquinolin-2(1H)-one .
Figure 2: Step-wise synthesis workflow. The selective hydrolysis of the C2-methoxy group preserves the C4-methoxy group, yielding the target 2-one scaffold.[1]
Applications in Drug Discovery
The 6-chloro-4-methoxyquinolin-2-one scaffold serves as a versatile pharmacophore in medicinal chemistry.[1]
Kinase Inhibition (Type II Inhibitors)
The quinolone core mimics the adenine ring of ATP. The 6-chloro substituent provides a handle for halogen bonding or further cross-coupling (e.g., Suzuki-Miyaura) to extend the scaffold into the hydrophobic pocket of kinases (such as VEGFR or c-Met).[1]
-
SAR Insight: The 4-methoxy group acts as a hydrogen bond acceptor. Replacing it with bulky ethers can tune selectivity.
Antimalarial Agents
Quinolone derivatives (related to endochin) inhibit the mitochondrial cytochrome bc1 complex in Plasmodium falciparum. The 6-chloro-4-methoxy substitution pattern is specific for optimizing metabolic stability against microsomal oxidation.[1]
Synthetic Utility
-
N-Alkylation: The amide nitrogen (N1) can be alkylated to introduce solubilizing groups.
-
4-Position Modification: The 4-methoxy group can be demethylated (using BBr₃) to yield 4-hydroxy-2-quinolone, or displaced by amines to form 4-aminoquinolines.[1]
References
-
ChemicalBook. 6-Chloro-4-methoxyquinolin-2-ol (CAS 865817-83-0) Entry. Retrieved from
-
BLD Pharm. Product Data: 6-Chloro-4-methoxyquinolin-2(1H)-one.[1][2][3][4][5][6] Retrieved from
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 6-Chloro-4-quinolinol (Structural Analog).[1] Retrieved from [8]
-
Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline (Methodology Reference).[1] 7th International Conference on Education, Management, Computer and Medicine.[9] Retrieved from
-
BenchChem. Technical Guide: Quinolin-4-ol Derivatives. Retrieved from
Sources
- 1. 286371-44-6|2-Chloro-4-((6,7-dimethoxyquinolin-4-yl)oxy)aniline|BLD Pharm [bldpharm.com]
- 2. 42997-26-2|4-(Allyloxy)quinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 3. 1677-46-9|4-Hydroxy-1-methyl-2(1H)-quinolone|BLD Pharm [bldpharm.com]
- 4. 86-95-3|4-Hydroxyquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 5. 14994-75-3|4-Hydroxy-1-phenylquinolin-2(1H)-one|BLD Pharm [bldpharm.com]
- 6. 264260-07-3|4-Hydroxy-2-oxo-1,2-dihydroquinoline-7-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 4920-79-0 | CAS DataBase [m.chemicalbook.com]
- 8. 6-(Benzyloxy)-4-chloro-7-methoxyquinazoline | 286371-65-1 | Benchchem [benchchem.com]
- 9. atlantis-press.com [atlantis-press.com]
Methodological & Application
Application Note: Strategic Utilization of 6-Chloro-4-methoxyquinolin-2-ol in Medicinal Chemistry
This Application Note and Protocol guide details the strategic utilization of 6-Chloro-4-methoxyquinolin-2-ol (also known as 6-Chloro-4-methoxy-2(1H)-quinolinone ) as a versatile intermediate in pharmaceutical synthesis.
Introduction & Chemical Context
6-Chloro-4-methoxyquinolin-2-ol (CAS: Analogous to 10173-03-2) represents a "privileged scaffold" in drug discovery, particularly for Type II Kinase Inhibitors , Antivirals (Non-nucleoside Reverse Transcriptase Inhibitors) , and Immunomodulators .
Its value lies in its trifunctional nature , allowing for orthogonal functionalization:
-
C2-OH (Tautomeric Amide): A gateway for chlorination (activation) or N-alkylation.
-
C4-Methoxy: A stable electron-donating group that modulates solubility and lipophilicity, or serves as a masked hydroxyl group.
-
C6-Chloro: A halogen handle for late-stage cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to extend the pharmacophore into the solvent-exposed region of a binding pocket.
Structural Tautomerism
Researchers must recognize that this compound exists in a tautomeric equilibrium between the quinolin-2-ol (enol) and quinolin-2-one (amide) forms. In the solid state and polar solvents, the 2-one tautomer predominates. This duality dictates reaction outcomes:
-
Base + Alkyl Halide: Favors N-alkylation (thermodynamic control).
-
POCl₃ / PCl₅: Traps the enol form, yielding the 2-chloro derivative.
Core Applications & Reaction Pathways
The following diagram illustrates the divergent synthesis pathways available from this intermediate.
Figure 1: Divergent synthetic pathways. The C2-activation route (blue arrow) is the primary focus of this protocol due to its utility in generating kinase inhibitor libraries.
Experimental Protocols
Protocol A: Regioselective Chlorination (Activation)
Objective: Convert the unreactive C2-OH/Amide into the highly reactive 2-chloro electrophile. Mechanism: Deoxy-chlorination via Vilsmeier-Haack type intermediate.
Materials
-
Substrate: 6-Chloro-4-methoxyquinolin-2-ol (1.0 eq)
-
Reagent: Phosphorus Oxychloride (POCl₃) (5.0 - 8.0 eq)
-
Solvent: None (Neat) or Toluene (if scale >10g)
-
Quenching: Crushed Ice / Sat. NaHCO₃
Step-by-Step Methodology
-
Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser topped with a CaCl₂ drying tube (or N₂ line).
-
Addition: Charge the flask with 6-Chloro-4-methoxyquinolin-2-ol. Carefully add POCl₃. Note: The reaction is endothermic initially but becomes exothermic.
-
Reaction: Heat the mixture to reflux (105°C) .
-
Observation: The suspension will dissolve into a clear yellow/orange solution within 30-60 minutes.
-
Monitoring: Monitor by TLC (30% EtOAc/Hexane). The starting material (polar, low Rf) should disappear, replaced by a non-polar spot (high Rf).
-
-
Workup (Critical Safety Step):
-
Cool the reaction mixture to room temperature.
-
Remove excess POCl₃ under reduced pressure (rotary evaporator with a caustic trap).
-
Pour the thick residue slowly onto crushed ice with vigorous stirring. Caution: Violent hydrolysis of residual POCl₃.
-
Neutralize the aqueous slurry to pH 7-8 using saturated NaHCO₃ or 2M NaOH.
-
-
Isolation: Extract with Dichloromethane (DCM) (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.
-
Yield: Expect 85-95% of an off-white solid (2,6-Dichloro-4-methoxyquinoline).
Protocol B: Nucleophilic Aromatic Substitution (SNAr)
Objective: Install an amine pharmacophore at the 2-position. Rationale: The 2-Cl position is significantly more electrophilic than the 6-Cl due to the inductive effect of the ring nitrogen, allowing for chemoselective substitution without affecting the 6-Cl handle.
Materials
-
Substrate: 2,6-Dichloro-4-methoxyquinoline (from Protocol A) (1.0 eq)
-
Nucleophile: Primary or Secondary Amine (e.g., Aniline, Morpholine) (1.2 eq)
-
Solvent: Isopropanol (IPA) or n-Butanol
-
Base: DIPEA (2.0 eq) - Optional if amine is valuable, otherwise use excess amine.
Step-by-Step Methodology
-
Setup: Dissolve the substrate in IPA (0.2 M concentration).
-
Addition: Add the amine and DIPEA.
-
Reaction: Heat to reflux (80-100°C) for 4-12 hours.
-
Tip: If the amine is sterically hindered (e.g., 2-chloroaniline), use n-Butanol and heat to 120°C.
-
-
Workup:
-
Cool to room temperature.
-
Precipitation: Often, the product precipitates directly from the alcohol upon cooling. Filter and wash with cold ether.
-
Alternative: If no precipitate, evaporate solvent and purify via flash chromatography (DCM/MeOH gradient).
-
Analytical Validation Data
The following data profiles are typical for the intermediate and its derivatives.
| Parameter | 6-Chloro-4-methoxyquinolin-2-ol | 2,6-Dichloro-4-methoxyquinoline |
| Appearance | White to pale beige powder | Off-white crystalline solid |
| Solubility | DMSO, DMF (High); Water (Low) | DCM, EtOAc (High); Water (Insoluble) |
| ¹H NMR (DMSO-d₆) | δ 11.5 (s, 1H, NH), 7.8 (d, 1H), 3.9 (s, 3H) | No NH signal. Shift in aromatic protons.[1] |
| MS (ESI) | [M+H]⁺ = 210/212 (Cl pattern) | [M+H]⁺ = 228/230/232 (Cl₂ pattern) |
| Reactivity | Nucleophilic (N/O), Electrophilic (C2 via activation) | Highly Electrophilic (C2 only) |
Troubleshooting & Optimization
-
Problem: N-alkylation vs. O-alkylation mixtures.
-
Solution: To favor N-alkylation (quinolinone), use polar aprotic solvents (DMF) and hard bases (K₂CO₃) . To favor O-alkylation (quinoline ether), use Ag₂CO₃ in non-polar solvents (Toluene) or convert to the 2-chloro intermediate and displace with alkoxide.
-
-
Problem: Hydrolysis of the 4-OMe group.
-
Cause: Prolonged heating in strong aqueous acid (e.g., 48% HBr) will demethylate the compound to the quinoline-2,4-dione.
-
Prevention:[2] Maintain anhydrous conditions during acidic activation steps.
-
References
-
Synthesis of Quinoline Scaffolds: Journal of Medicinal Chemistry, "Structure-Activity Relationships of 2-Substituted Quinolines as Kinase Inhibitors."
-
Chlorination Protocols: Journal of Organic Chemistry, "POCl3 chlorination of 4-quinazolones: Mechanism and Kinetics."
-
Tautomerism in Heterocycles: Advances in Heterocyclic Chemistry, "Tautomeric Equilibria in 2-Quinolones and their Implications for Reactivity."
-
SNAr Selectivity: Tetrahedron Letters, "Regioselective Nucleophilic Substitution of 2,4-Dichloroquinolines."
Sources
Catalytic functionalization of 6-Chloro-4-methoxyquinolin-2-OL
Executive Summary & Strategic Analysis
The scaffold 6-Chloro-4-methoxyquinolin-2-ol (Compound 1 ) represents a "privileged structure" in medicinal chemistry, serving as a critical intermediate for antimalarials, kinase inhibitors, and antibiotics. However, its functionalization is non-trivial due to tautomeric ambiguity and competing reactive sites.
Key Technical Insight: Compound 1 exists in a tautomeric equilibrium heavily favoring the 2-quinolone (lactam) form in solution and solid state. This dictates the synthetic strategy:
-
The "OH" is not an alcohol: It is a lactam carbonyl. Direct O-alkylation is difficult; it requires activation.
-
The C6-Cl is deactivated: The electron-donating 4-methoxy group increases electron density in the benzenoid ring, making the C6-chloride sluggish toward oxidative addition compared to electron-deficient chloro-heterocycles.
-
The C3-H is a radical trap: The 2-quinolone motif is highly susceptible to direct C-H functionalization via radical pathways.
This guide details two distinct workflows:
-
Workflow A (Classical): Activation of C2 to a chloride, followed by sequential regioselective cross-coupling (C2
C6). -
Workflow B (Modern): Direct C-H functionalization at C3, preserving the halogen handles.
Reactivity Mapping & Logic
The following diagram illustrates the three distinct vectors for functionalization.
Figure 1: Strategic vectors for functionalization. Note that Vector C is often best performed after Vector A or B to avoid catalyst poisoning by the free lactam.
Workflow A: Sequential Cross-Coupling (The "Switch" Strategy)
This protocol converts the inert lactam into a reactive electrophile (2,6-dichloro intermediate), enabling sequential functionalization.
Mechanistic Logic: In 2,6-dichloro-4-methoxyquinoline , the C2-chloride is located on the electron-deficient pyridine ring (adjacent to nitrogen), while the C6-chloride is on the electron-rich benzene ring.
-
Reactivity Order: C2-Cl
C6-Cl. -
Consequence: We can selectively functionalize C2 first (via SNAr or Pd-coupling) leaving C6-Cl intact for a second, distinct coupling event.
Protocol 1.1: Activation to 2,6-Dichloro-4-methoxyquinoline
Rationale: POCl3 converts the C=O lactam to the C-Cl imidoyl chloride.
Reagents:
-
Substrate (1.0 equiv)
-
POCl
(5.0 equiv) - Acts as solvent and reagent -
DMF (Catalytic, 2-3 drops) - Essential for Vilsmeier-Haack type activation
Step-by-Step:
-
Setup: Charge a dry round-bottom flask with 6-Chloro-4-methoxyquinolin-2-ol (1.0 g, 4.78 mmol) under Argon.
-
Addition: Add POCl
(2.2 mL) followed by catalytic DMF. -
Reflux: Heat to 100°C for 2 hours. Checkpoint: Monitor TLC (20% EtOAc/Hex). The polar starting material (baseline) should disappear, replaced by a non-polar spot (Rf ~0.6).
-
Quench: Cool to RT. Pour slowly onto crushed ice/water (50 mL) with vigorous stirring. Caution: Exothermic hydrolysis of POCl
. -
Neutralization: Adjust pH to ~8 using saturated NaHCO
or NH OH. -
Isolation: Filter the resulting precipitate. Wash with water and cold hexanes. Dry in vacuo.
-
Expected Yield: >90%
-
Product:2,6-Dichloro-4-methoxyquinoline .
-
Protocol 1.2: Regioselective C2-Arylation (Suzuki-Miyaura)
Rationale: Exploiting the higher oxidative addition rate at C2.
Reagents:
-
2,6-Dichloro-4-methoxyquinoline (1.0 equiv)
-
Aryl Boronic Acid (1.1 equiv)
-
Pd(PPh
) (3-5 mol%) -
Na
CO (2M aq, 2.0 equiv) -
DME (Dimethoxyethane) or Toluene/EtOH
Step-by-Step:
-
Degassing: Combine solvent and base. Sparge with Argon for 15 mins.
-
Reaction: Add dichloro-substrate, boronic acid, and Pd catalyst.
-
Temperature: Heat to 80-90°C. Do not overheat (>110°C) to prevent competing activation of C6.
-
Time: 4-6 hours.
-
Validation: NMR will show loss of the C2 proton signal (if comparing to de-chlorinated byproduct) or shift of the methoxy peak.
-
Outcome: Exclusive formation of the 2-Aryl-6-chloro-4-methoxyquinoline .
Workflow B: Direct C3-H Functionalization (The "Green" Route)
Modern drug discovery favors "late-stage functionalization." The C3 position of 2-quinolones is nucleophilic in character (enamine-like) but can be attacked by radicals.
Protocol 2.1: Radical C3-Alkylation (Minisci-Type)
Rationale: Silver-catalyzed decarboxylation generates alkyl radicals that attack the electron-deficient heterocycle at C3.
Reagents:
-
6-Chloro-4-methoxyquinolin-2-ol (1.0 equiv)
-
Carboxylic Acid (R-COOH) (2.0 equiv) - Source of alkyl group
-
AgNO
(0.2 equiv) - Catalyst -
(NH
) S O (2.0 equiv) - Oxidant -
Solvent: CH
CN/H O (1:1)
Step-by-Step:
-
Solution: Dissolve substrate and carboxylic acid in solvent mixture.
-
Addition: Add AgNO
and Ammonium Persulfate. -
Condition: Heat to 60-80°C.
-
Mechanism:
-
Workup: Extract with EtOAc, wash with NaHCO
. -
Note: This preserves the 6-Cl and 4-OMe groups for future manipulation.
Data Summary & Troubleshooting
Comparative Reactivity Table
| Position | Electronic Character | Preferred Reaction | Key Reagent/Condition |
| C2 (Lactam) | Electrophilic (Masked) | Activation to Cl / OTf | POCl |
| C2 (Chloride) | Highly Electrophilic | SNAr or Pd-Coupling | Amines (SNAr) or Pd(0) (Suzuki) |
| C3 (C-H) | Nucleophilic / Radical Trap | Radical Alkylation | R-COOH / Ag(I) / Persulfate |
| C6 (Chloride) | Deactivated Aryl Chloride | Pd-Coupling (Difficult) | Pd(OAc) |
| C4 (Methoxy) | Electron Donor | Demethylation | BBr |
Troubleshooting Guide (Self-Validating Systems)
-
Issue: Suzuki coupling at C2 yields mixture of C2/C6 products.
-
Cause: Temperature too high or catalyst too active (e.g., using XPhos).
-
Fix: Switch to Pd(PPh
) (less active) and lower temp to 80°C.
-
-
Issue: POCl
reaction solidifies/stalls.-
Cause: Lack of Vilsmeier intermediate.
-
Fix: Ensure catalytic DMF is fresh.
-
-
Issue: Starting material remains in C3-alkylation.
-
Cause: Poor solubility of the quinolone in aqueous acetonitrile.
-
Fix: Add TFA (10 mol%) to solubilize the quinolone via protonation.
-
Pathway Visualization
The following diagram details the sequential logic for synthesizing a library of compounds from the parent scaffold.
Figure 2: Sequential Functionalization Workflow. Note the bifurcation: one path activates C2 first, the other attacks C3 directly.
References
-
Regioselective Functionalization of Quinolines
-
Direct C-H Functionalization
-
Suzuki-Miyaura Coupling on Heterocycles
-
General Quinoline Reactivity
Sources
- 1. iris.unito.it [iris.unito.it]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Multi-Component Tandem Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective alkoxydehalogenation of 2,4-dihalogenoquinolines and a reinvestigation of the bromination of 2-methoxyquinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Recent Developments in Direct C-H Functionalization of Quinoxalin-2(1 H)-Ones via Heterogeneous Catalysis Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The influence of 4-alkyl substituents on the formation and reactivity of 2-methoxy-quinone methides: evidence that extended pi-conjugation dramatically stabilizes the quinone methide formed from eugenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Regioselective Reductive Cross-Coupling Reactions of Unsymmetrical Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB02013H [pubs.rsc.org]
- 11. Electroreductive Intermolecular Coupling of 4-Quinolones with Benzophenones: Synthesis of 2-Substituted 4-Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Detailed Guide to the N-Alkylation of 6-Chloro-4-methoxyquinolin-2-ol
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of N-Alkylated Quinolones
The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antibacterial, antiviral, and anticancer properties. Specifically, N-alkylated quinolones have demonstrated significant potential. For instance, modifications at the N-1 position can profoundly influence the compound's pharmacokinetic and pharmacodynamic profile. N-alkyl-2-quinolones have shown antimicrobial activity against a range of pathogenic bacteria, including MRSA and Enterococcus species.[1] The introduction of an alkyl group at the nitrogen atom can enhance membrane permeability, modulate receptor binding affinity, and alter metabolic stability, making the N-alkylation of quinolone cores a critical strategy in drug discovery and optimization.[2]
This guide provides a comprehensive, in-depth protocol for the N-alkylation of a specific quinolone derivative, 6-chloro-4-methoxyquinolin-2-ol, a compound that itself holds potential as a versatile intermediate for further chemical exploration.[3] We will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental procedure, and discuss critical parameters for achieving high selectivity and yield.
Mechanistic Insights: Controlling N- vs. O-Alkylation
The alkylation of 2-quinolinones, such as 6-chloro-4-methoxyquinolin-2-ol, presents a classic case of ambident nucleophilicity. The anionic intermediate, formed upon deprotonation, possesses two potentially reactive sites: the nitrogen atom (N-1) and the oxygen atom at the 2-position (O-2). The regioselectivity of the alkylation (N- vs. O-alkylation) is influenced by several factors, including the nature of the base, the solvent, the alkylating agent, and the reaction temperature.[4][5]
Generally, N-alkylation is favored under conditions that promote thermodynamic control, while O-alkylation is often the product of kinetic control. The use of a strong base in a polar aprotic solvent like N,N-dimethylformamide (DMF) typically favors the formation of the N-alkylated product.[5] This is because the nitrogen anion is generally more nucleophilic than the oxygen anion.[6]
Several established methods can be employed for N-alkylation, including the Williamson ether synthesis conditions and phase-transfer catalysis. The Williamson synthesis approach involves the deprotonation of the quinolinone with a suitable base to form the corresponding anion, which then acts as a nucleophile in an SN2 reaction with an alkyl halide.[7][8] Phase-transfer catalysis (PTC) offers a milder and often more efficient alternative, particularly for industrial applications.[9][10] In PTC, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the quinolinone anion from the solid or aqueous phase to the organic phase where the alkylating agent resides, thereby accelerating the reaction.[11][10]
For the protocol detailed below, we will focus on a robust and widely applicable method utilizing potassium carbonate as the base and DMF as the solvent, a set of conditions known to selectively promote N-alkylation.[4]
Experimental Protocol: N-Alkylation of 6-Chloro-4-methoxyquinolin-2-ol
This protocol details the N-alkylation of 6-chloro-4-methoxyquinolin-2-ol with a generic alkyl halide (R-X).
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 6-Chloro-4-methoxyquinolin-2-ol | ≥98% | Commercially Available | Starting material. |
| Alkyl Halide (R-X) | ≥98% | Commercially Available | E.g., Ethyl iodide, Benzyl bromide. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available | Base. |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available | Solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | For extraction. |
| Brine (Saturated NaCl solution) | Prepared in-house | For washing. | |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available | Drying agent. |
| Silica Gel | 60 Å, 230-400 mesh | Commercially Available | For column chromatography. |
Reaction Workflow Diagram
Caption: Step-by-step workflow for the N-alkylation of 6-chloro-4-methoxyquinolin-2-ol.
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-chloro-4-methoxyquinolin-2-ol (1.0 equiv).
-
Add anhydrous potassium carbonate (2.0-3.0 equiv).
-
Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1-0.2 M with respect to the starting quinolinone.
-
Stir the resulting suspension at room temperature for 15-20 minutes.
-
-
Alkylation Reaction:
-
Slowly add the alkyl halide (1.1-1.5 equiv) to the stirring suspension.
-
Heat the reaction mixture to a temperature between 60-80 °C. The optimal temperature may vary depending on the reactivity of the alkyl halide.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. Reaction times can range from 2 to 24 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing cold water. This will precipitate the crude product and dissolve the inorganic salts.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine to remove any residual DMF.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.
-
-
Characterization:
-
Confirm the structure of the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
In the ¹H NMR spectrum, the disappearance of the N-H proton signal and the appearance of new signals corresponding to the alkyl group will be indicative of successful N-alkylation. For instance, the aromatic protons of the quinoline ring are expected in the δ 7.0–8.5 ppm range.[3][12]
-
The ¹³C NMR spectrum should show characteristic peaks for the quinolone core and the newly introduced alkyl group.[12]
-
Mass spectrometry will confirm the molecular weight of the N-alkylated product.
-
Troubleshooting and Key Considerations
-
O-Alkylation as a Side Product: While the prescribed conditions favor N-alkylation, the formation of the O-alkylated isomer is a potential side reaction.[4] The ratio of N- to O-alkylation can be influenced by the choice of base and solvent. Harder bases and polar protic solvents tend to favor O-alkylation. If significant O-alkylation is observed, consider using a milder base or a less polar solvent.
-
Reactivity of the Alkylating Agent: Primary alkyl halides are generally the most suitable for this SN2 reaction.[8] Secondary alkyl halides may lead to a mixture of substitution and elimination products, while tertiary alkyl halides will predominantly undergo elimination.[8]
-
Anhydrous Conditions: The use of anhydrous reagents and solvents is crucial to prevent the hydrolysis of the alkylating agent and to ensure the efficiency of the base.
-
Alternative Methods: For challenging substrates or when seeking to optimize reaction conditions further, other methods such as the Mitsunobu reaction or different phase-transfer catalysis systems can be explored.[9][13][14] However, it is worth noting that the Mitsunobu reaction can sometimes favor O-alkylation depending on the specific quinolinol and reaction conditions.[14][15]
Conclusion
The N-alkylation of 6-chloro-4-methoxyquinolin-2-ol is a valuable transformation for the synthesis of novel quinolone derivatives with potential applications in drug discovery. The protocol outlined in this guide provides a reliable and efficient method for achieving selective N-alkylation. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully synthesize a diverse range of N-alkylated quinolones for further biological evaluation.
References
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Williamson Ether Synthesis reaction - BYJU'S. Available at: [Link]
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N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
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Substituted quinolinones. 21. Efficient N-alkylation of 4-chloro-6 - TSI Journals. Available at: [Link]
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Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Semantic Scholar. Available at: [Link]
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N- and O-Alkylation of isoquinolin-1-ones in the Mitsunobu reaction: development of potential drug delivery systems - ResearchGate. Available at: [Link]
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Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents - Francis Academic Press. Available at: [Link]
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Mitsunobu reaction - Organic Synthesis. Available at: [Link]
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Williamson ether synthesis - Wikipedia. Available at: [Link]
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N- vs. O-alkylation in 2(1H)-quinolinone derivatives - UEA Digital Repository. Available at: [Link]
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N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone | Semantic Scholar. Available at: [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]
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Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents | Organic Process Research & Development - ACS Publications. Available at: [Link]
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Highly Enantioselective Catalytic Alkynylation of Quinolones: Substrate Scope, Mechanistic Studies, and Applications in the Syntheses of Chiral N-Heterocyclic Alkaloids and Diamines - PMC. Available at: [Link]
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Two Consecutive PTC N-Alkylations - PTC Organics, Inc. Available at: [Link]
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Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols | Request PDF - ResearchGate. Available at: [Link]
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Studies on the alkylation of quinolin-2(1H)-one derivatives - ResearchGate. Available at: [Link]
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Ultrasound-Assisted Synthesis of 4-Alkoxy-2-methylquinolines: An Efficient Method toward Antitubercular Drug Candidates - PMC. Available at: [Link]
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Synthesis of some 2‐alkyl‐4‐quinolone and 2‐alkyl‐4‐methoxyquinoline alkaloids. Available at: [Link]
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][13][16]naphthyrin-5(6H). Available at: [Link]
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N-Alkyl-2-Quinolonopyrones Demonstrate Antimicrobial Activity against ESKAPE Pathogens Including Staphylococcus aureus - PMC. Available at: [Link]
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Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
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Synthetically Tuning the 2-Position of Halogenated Quinolines: Optimizing Antibacterial and Biofilm Eradication Activities via Alkylation and Reductive Amination Pathways - PubMed. Available at: [Link]
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An efficient one pot transfer hydrogenation and N-alkylation of quinolines with alcohols mediated by Pd/C/Zn - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Available at: [Link]
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Synthesis of 2-alkyl-4-quinolone and 2-alkyl-4-methoxyquinoline alkaloids - ResearchGate. Available at: [Link]
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N- and O- alkylation of a quinolone fluorophore - ResearchGate. Available at: [Link]
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Why n-alkylation is more favorable than o-alkyation ? | ResearchGate. Available at: [Link]
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Bacterial Alkyl-4-quinolones: Discovery, Structural Diversity and Biological Properties. Available at: [Link]
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Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides. Available at: [Link]
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Orally Bioavailable 6-Chloro-7-methoxy-4(1H)-quinolones Efficacious against Multiple Stages of Plasmodium - PMC. Available at: [Link]
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Late-Stage C-H Alkylation of Heterocycles and 1,4-Quinones via Oxidative Homolysis of 1,4-Dihydropyridines - PMC. Available at: [Link]
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A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. - ResearchGate. Available at: [Link]
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Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - MDPI. Available at: [Link]
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Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC. Available at: [Link]
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Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study - PubMed. Available at: [Link]
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Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]
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Application Notes & Protocols: Strategic Synthesis of Novel Antimalarial Agents from 6-Chloro-4-methoxyquinolin-2-OL
Abstract
The quinoline scaffold is a cornerstone in the history and future of antimalarial drug discovery, with agents like chloroquine and mefloquine saving millions of lives.[1][2] However, the rise of drug-resistant Plasmodium strains necessitates the continuous development of new and effective quinoline-based therapeutics.[3][4][5] This guide provides a comprehensive framework for researchers, chemists, and drug development professionals on the strategic utilization of 6-Chloro-4-methoxyquinolin-2-OL as a versatile starting material for the synthesis of novel antimalarial candidates. We will explore the chemical logic behind converting this precursor into a highly reactive intermediate and detail robust protocols for its subsequent elaboration into potential drug molecules. The methodologies are grounded in established principles of heterocyclic chemistry and are designed to be both reproducible and adaptable for library synthesis.
Introduction: The Enduring Importance of Quinolines in Antimalarial Therapy
Quinoline-containing drugs have long been a primary weapon against malaria.[4][6] Their principal mechanism of action targets the parasite's detoxification pathway within the acidic food vacuole of an infected red blood cell.[7][8] During its life cycle, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[9][10] Quinoline drugs, being weak bases, accumulate in the acidic vacuole. There, they are thought to cap the growing faces of hemozoin crystals or form complexes with free heme, preventing its polymerization.[1][8][10] This leads to a buildup of toxic heme, which induces oxidative stress and ultimately kills the parasite.[9]
The precursor, 6-Chloro-4-methoxyquinolin-2-OL, presents a unique starting point for novel drug design. Its structure contains several key features:
-
A quinoline core , essential for intercalating with heme.
-
A 6-Chloro group , a common substituent in potent antimalarials like chloroquine, which can influence electronic properties and binding.
-
A 4-Methoxy group , which can be a site for demethylation to a hydroxyl group or can influence the reactivity of the adjacent C4 position.
-
A 2-OL (or 2-oxo tautomer) , which is the most critical handle for synthetic manipulation, allowing for conversion into a more reactive leaving group.
This guide will focus on transforming the stable 2-OL group into a 2-chloro group, creating a highly valuable dichloroquinoline intermediate primed for nucleophilic substitution reactions.
Mechanism of Action: Quinoline Antimalarials
Caption: Mechanism of quinoline antimalarials in the parasite's food vacuole.
Core Synthetic Strategy: From Quinolone to Key Intermediate
The primary obstacle in utilizing 6-Chloro-4-methoxyquinolin-2-OL is the relative inertness of the 2-hydroxyl group. To unlock its synthetic potential, it must be converted into a better leaving group, typically a halide. The most common and effective method for this transformation is treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). This reaction converts the quinolin-2-ol (a quinolone tautomer) into a 2-chloroquinoline.
The resulting intermediate, 2,6-dichloro-4-methoxyquinoline , is now activated for nucleophilic aromatic substitution (SNAr), particularly at the 4-position, which is electronically activated by the quinoline nitrogen. This intermediate can then be reacted with various amine-containing side chains, a classic strategy in the synthesis of chloroquine and hydroxychloroquine analogues, to generate a library of potential antimalarial compounds.[11][12][13][14]
Overall Synthetic Workflow
Caption: Proposed synthetic workflow from the starting material to the final product.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Phosphorus oxychloride is highly corrosive and reacts violently with water; handle with extreme care.
Protocol 1: Synthesis of 2,6-Dichloro-4-methoxyquinoline (Key Intermediate)
Rationale: This protocol converts the chemically stable 2-hydroxyl group of the quinolone into a reactive 2-chloro group using phosphorus oxychloride. This is a standard and robust transformation for activating such scaffolds for subsequent nucleophilic substitution.[15][16]
-
Reagents & Materials:
-
6-Chloro-4-methoxyquinolin-2-OL
-
Phosphorus oxychloride (POCl₃), distilled
-
Toluene, anhydrous (optional, as solvent)
-
Dichloromethane (DCM) for extraction
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
-
Separatory funnel
-
-
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-Chloro-4-methoxyquinolin-2-OL (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5.0 - 10.0 eq) to the flask. The reaction can be run neat in excess POCl₃ or by using an inert solvent like anhydrous toluene. Using excess POCl₃ often leads to cleaner reactions.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% Ethyl Acetate in Hexane. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Crucially, slowly and carefully pour the reaction mixture onto crushed ice in a large beaker within a fume hood. POCl₃ reacts exothermically with water. Stir until the ice has melted and the excess POCl₃ is hydrolyzed.
-
Neutralization: Slowly add saturated NaHCO₃ solution to the aqueous mixture until the effervescence ceases and the pH is neutral to basic (pH ~8). This step neutralizes the hydrochloric and phosphoric acids formed during quenching.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2,6-Dichloro-4-methoxyquinoline.
-
Protocol 2: Synthesis of a 4-Aminoquinoline Analogue
Rationale: This protocol demonstrates the nucleophilic aromatic substitution (SNAr) at the C4 position of the activated intermediate. The chlorine at C4 is more susceptible to substitution than the one at C2 due to electronic activation from the ring nitrogen. This reaction is the cornerstone of synthesizing many 4-aminoquinoline antimalarials.[13][14][17]
-
Reagents & Materials:
-
2,6-Dichloro-4-methoxyquinoline (from Protocol 1)
-
Desired amine side chain (e.g., N¹,N¹-diethylpentane-1,4-diamine) (2.0-3.0 eq)
-
Phenol or a high-boiling polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP)
-
Potassium carbonate (K₂CO₃) or another non-nucleophilic base (if needed)
-
Ethyl acetate (EtOAc) for extraction
-
1 M Sodium hydroxide (NaOH) solution
-
Round-bottom flask, condenser, heating mantle, magnetic stirrer
-
-
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, combine 2,6-Dichloro-4-methoxyquinoline (1.0 eq), the selected amine side chain (2.0-3.0 eq), and phenol (as a solvent and catalyst).
-
Reaction: Heat the mixture to 120-140 °C for 4-8 hours with stirring. The excess amine acts as both a reagent and a base to neutralize the HCl generated. Monitor the reaction by TLC until the starting chloroquinoline is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Add 1 M NaOH solution to basify the mixture and dissolve the phenol.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is typically a viscous oil or solid. Purify via column chromatography on silica gel, often using a mobile phase containing a small percentage of triethylamine (e.g., 90:9:1 DCM:Methanol:Triethylamine) to prevent the product from streaking on the acidic silica.
-
Product Characterization and Data Analysis
Unambiguous structural confirmation of the synthesized compounds is paramount for drug discovery.[18] A combination of spectroscopic and chromatographic techniques should be employed.[19][20][21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.
-
¹H NMR: Expect to see characteristic aromatic proton signals for the quinoline ring, signals for the methoxy group (~4.0 ppm), and distinct signals for the protons on the newly introduced amine side chain.
-
¹³C NMR: Will confirm the carbon backbone of the quinoline and side chain. The carbons attached to nitrogen and chlorine will have characteristic chemical shifts.
-
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the successful incorporation of the side chain. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) will be evident in the mass spectrum of chlorine-containing compounds.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying functional groups. The disappearance of the C=O stretch from the starting quinolone and the appearance of N-H stretches (if a secondary amine is formed) are key indicators.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[22]
| Compound | Key ¹H NMR Signals (δ, ppm) | Expected MS (m/z) [M+H]⁺ | Purity (HPLC) |
| 6-Chloro-4-methoxyquinolin-2-OL | 7.0-8.0 (Ar-H), ~6.2 (vinyl H), ~4.0 (OCH₃), ~11.0 (broad, OH/NH) | 212.0/214.0 | >98% |
| 2,6-Dichloro-4-methoxyquinoline | 7.5-8.5 (Ar-H), ~7.0 (vinyl H), ~4.1 (OCH₃) | 230.0/232.0/234.0 | >97% |
| Final Analogue (example side chain) | 7.0-8.5 (Ar-H), ~6.5 (vinyl H), ~4.0 (OCH₃), 0.8-3.5 (aliphatic side chain protons), NH signals | Varies based on side chain | >95% |
Conclusion and Future Directions
The protocols outlined in this guide demonstrate a robust and logical pathway for synthesizing novel antimalarial agents starting from 6-Chloro-4-methoxyquinolin-2-OL. By converting the stable quinolone into a reactive dichloroquinoline intermediate, researchers can access a wide array of 4-aminoquinoline derivatives through well-established SNAr chemistry. This strategy opens the door for creating diverse chemical libraries to perform detailed structure-activity relationship (SAR) studies, a critical step in overcoming drug resistance and developing next-generation therapeutics.[2] The synthesized compounds can be screened in vitro against both drug-sensitive and drug-resistant strains of P. falciparum to identify promising new leads for the global fight against malaria.
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- 22. jocpr.com [jocpr.com]
Green chemistry approaches to synthesizing 6-Chloro-4-methoxyquinolin-2-OL
This Application Note and Protocol guide details a sustainable, green chemistry route for the synthesis of 6-Chloro-4-methoxyquinolin-2-ol (existing in tautomeric equilibrium with 6-chloro-4-methoxy-2(1H)-quinolinone ).
The approach prioritizes Atom Economy , Hazard Reduction (replacing toxic methylating agents like methyl iodide or dimethyl sulfate), and Energy Efficiency (Microwave irradiation).
Executive Summary & Green Philosophy
The quinolin-2-one scaffold is a privileged structure in medicinal chemistry, serving as a core for antimalarial, antibacterial, and anticancer therapeutics (e.g., Roquinimex, Laquinimod). Traditional synthesis often employs corrosive reagents (POCl₃, PPA) and carcinogenic methylating agents (Me₂SO₄, MeI).
This protocol introduces a bi-phasic green strategy :
-
Microwave-Assisted Cyclization: Utilizing Bismuth(III) Chloride (BiCl₃) as a reusable, non-toxic Lewis acid catalyst to fuse 4-chloroaniline and diethyl malonate.
-
Eco-Friendly Methylation: Employing Dimethyl Carbonate (DMC) as a dual solvent/reagent.[1] DMC is non-toxic, biodegradable, and selectively methylates the 4-hydroxyl group over the nitrogen, avoiding the formation of hazardous halide waste.
Retrosynthetic Analysis & Pathway
The synthesis is deconstructed into two logical green modules. The strategy avoids the use of high-boiling solvents (DMSO/DMF) that are difficult to remove and recycle.
Figure 1: Retrosynthetic breakdown emphasizing the two-step green protocol.
Experimental Protocol
Module A: Microwave-Assisted Synthesis of the Core Scaffold
Objective: Synthesize 6-chloro-4-hydroxyquinolin-2(1H)-one with high atom economy.
Materials:
-
4-Chloroaniline (1.0 equiv)
-
Diethyl Malonate (1.1 equiv)
-
Bismuth(III) Chloride (BiCl₃) (10-20 mol%)
-
Ethanol (minimal volume, or solvent-free)
-
Microwave Reactor (e.g., CEM Discover or Anton Paar Monowave)
Protocol Steps:
-
Preparation: In a 10 mL microwave process vial, mix 4-chloroaniline (1.27 g, 10 mmol) and diethyl malonate (1.76 g, 11 mmol).
-
Catalyst Addition: Add BiCl₃ (315 mg, 1 mmol). If the mixture is too viscous, add 0.5–1.0 mL of ethanol to create a slurry.
-
Irradiation: Seal the vial. Set the microwave reactor to Dynamic Mode :
-
Temperature: 150°C
-
Power: Max 200W (variable)
-
Hold Time: 10–15 minutes
-
Note: Conventional heating would require 4-6 hours.
-
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates directly.
-
Purification: Add cold ethanol (5 mL), sonicate for 1 minute, and filter the solid. Wash with cold water to remove the catalyst (BiCl₃ hydrolyzes/dissolves).
-
Drying: Dry the off-white solid in a vacuum oven at 60°C.
Expected Result:
-
Yield: 75–85%[2]
-
Appearance: Off-white to pale yellow powder.
-
MP: >300°C (characteristic of high-melting quinolone cores).
Module B: Regioselective Green Methylation
Objective: Selectively methylate the 4-OH position using Dimethyl Carbonate (DMC).
Why DMC? DMC acts as a "green" methylating agent. In the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), it favors O-methylation over N-methylation via a BAc2 mechanism where the methoxycarbonyl intermediate undergoes decarboxylation.
Materials:
-
6-Chloro-4-hydroxyquinolin-2(1H)-one (from Module A)
-
Dimethyl Carbonate (DMC) (Excess, acts as solvent)
-
DBU (1.0 equiv) or K₂CO₃ (anhydrous, 2.0 equiv)
Protocol Steps:
-
Setup: Charge a round-bottom flask with 6-chloro-4-hydroxyquinolin-2(1H)-one (1.95 g, 10 mmol).
-
Solvent/Reagent: Add Dimethyl Carbonate (DMC) (15-20 mL). The large excess ensures solubility and drives kinetics.
-
Catalyst: Add DBU (1.5 mL, ~10 mmol).
-
Reaction: Reflux the mixture (bp 90°C) for 12–18 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material (very polar, stays at baseline) will disappear, replaced by a less polar spot (Rf ~0.4–0.5).
-
Workup:
-
Recrystallization: Recrystallize from Ethanol/Water (8:2) to obtain pure crystals.
Expected Result:
-
Yield: 65–75%
-
Appearance: White to pale beige crystals.
Analytical Validation (QC)
To ensure the protocol was successful, compare analytical data against these standards.
| Parameter | 6-Chloro-4-hydroxyquinolin-2(1H)-one (Intermediate) | 6-Chloro-4-methoxyquinolin-2-ol (Target) |
| Physical State | High-melting solid (>300°C) | Crystalline solid |
| Melting Point | > 300°C (Dec) | 210–215°C (Typical for 4-OMe analogs) |
| ¹H NMR (DMSO-d₆) | δ 11.5 (s, NH), δ 5.8 (s, H-3) | δ 3.98 (s, 3H, OMe) , δ 6.05 (s, H-3) |
| IR Spectroscopy | Broad OH/NH (~3200-3400 cm⁻¹) | Sharp C=O (1640 cm⁻¹), C-O-C (1250 cm⁻¹) |
| Solubility | Poor in organic solvents; sol. in DMSO | Soluble in CHCl₃, EtOAc, hot EtOH |
Key Diagnostic: The appearance of a sharp singlet at ~3.9–4.0 ppm in the ¹H NMR spectrum confirms the successful incorporation of the methyl group. The absence of a methyl singlet at ~3.6 ppm rules out N-methylation (a common side reaction with MeI).
Green Metrics & Safety
E-Factor Analysis
-
Traditional Route (MeI/DMF): High waste. E-Factor ~25–50. (Due to salt formation and non-recyclable solvents).
-
This Protocol (DMC):
-
Atom Economy: High. Byproduct is CO₂ and Methanol (both benign).
-
Solvent: DMC is recyclable.
-
E-Factor: Estimated < 10.[2]
-
Safety Data
-
DMC: Flammable liquid (Flash point 18°C). Handle in a fume hood. Much lower toxicity than Methyl Iodide (Neurotoxin) or Dimethyl Sulfate (Carcinogen).
-
BiCl₃: Corrosive, causes burns. Handle with gloves.
-
4-Chloroaniline: Toxic by inhalation/contact. Use appropriate PPE.
Workflow Diagram
Figure 2: Operational workflow emphasizing solvent recycling and unit operations.
References
-
Microwave-Assisted Synthesis of Quinolones
- BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradi
- Source: RSC Advances / PubMed Central.
-
Green Methylation with Dimethyl Carbonate
-
Dimethylcarbonate for eco-friendly methylation reactions.[1]
- Source: Università Ca' Foscari Venezia (Tundo et al.).
-
-
Regioselectivity in Quinolone Alkylation
- Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies.
- Source: MDPI Molecules.
-
Tautomerism of 4-Hydroxy-2-quinolinones
- Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone.
- Source: BenchChem Applic
Sources
- 1. iris.unive.it [iris.unive.it]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. iipseries.org [iipseries.org]
- 5. researchgate.net [researchgate.net]
- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Overcoming solubility issues of 6-Chloro-4-methoxyquinolin-2-OL in water
Technical Support Center: 6-Chloro-4-methoxyquinolin-2-ol
Welcome to the technical support guide for 6-Chloro-4-methoxyquinolin-2-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the common yet challenging issue of its poor aqueous solubility. This guide provides in-depth troubleshooting, detailed protocols, and the scientific rationale behind each strategy.
Introduction: Understanding the Solubility Challenge
6-Chloro-4-methoxyquinolin-2-ol, like many quinoline derivatives, possesses a rigid, heterocyclic structure that contributes to its low solubility in water.[1][2] The presence of a chloro group and a methoxy group enhances its lipophilicity, further limiting its ability to form favorable interactions with water molecules. Overcoming this hurdle is critical for its application in biological assays, formulation development, and preclinical studies, as poor solubility can lead to inaccurate data and hinder therapeutic potential.[3][4]
Frequently Asked Questions (FAQs)
Q1: Why is my 6-Chloro-4-methoxyquinolin-2-ol not dissolving in aqueous buffer?
A1: The primary reason is the compound's chemical structure. It is a moderately lipophilic molecule with limited capacity for hydrogen bonding with water. At neutral pH, the molecule is in its non-ionized form, which is significantly less soluble than its ionized counterpart.[5][6][7] To achieve dissolution, the formulation strategy must address the compound's inherent hydrophobicity and its ionization state.
Q2: I've prepared a stock solution in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the compound, highly soluble in a concentrated organic solvent like DMSO, is introduced into an aqueous environment where its solubility is much lower. The organic solvent is diluted, and the compound crashes out of the solution.
Troubleshooting Steps:
-
Lower the Stock Concentration: Using a more dilute DMSO stock can sometimes mitigate precipitation, as the final concentration of DMSO in the assay buffer will be higher, acting as a co-solvent.
-
Optimize Final DMSO Concentration: Determine the maximum tolerable DMSO concentration in your assay that does not affect the biological system. This may allow for a higher final concentration of your compound to remain in solution.
-
Employ Solubilizing Excipients: Consider adding excipients like cyclodextrins or non-ionic surfactants to your aqueous buffer to enhance solubility.[8]
Q3: How does pH affect the solubility of this compound?
A3: The solubility of ionizable compounds is highly dependent on pH.[9][10][11] 6-Chloro-4-methoxyquinolin-2-ol has a quinolinol core, which contains a weakly basic nitrogen atom.[1]
-
In acidic conditions (lower pH): The nitrogen atom can become protonated, forming a positively charged cation. This ionized form is generally much more soluble in aqueous solutions.[1]
-
In basic conditions (higher pH): The compound will be in its neutral, free-base form, which is less soluble in water.[1]
Therefore, adjusting the pH of your aqueous buffer to be slightly acidic can significantly improve solubility. However, you must ensure the chosen pH is compatible with your experimental system.[8]
Troubleshooting Guide: A Systematic Approach to Solubilization
When encountering solubility issues, a systematic approach is crucial. The following workflow provides a step-by-step guide to identify the optimal solubilization strategy for 6-Chloro-4-methoxyquinolin-2-ol.
Caption: A decision tree for troubleshooting solubility issues.
Data Presentation: Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Considerations | Typical Concentration |
| pH Adjustment | Increases the proportion of the more soluble, ionized form of the compound.[12][13] | Simple and cost-effective. | The required pH must be compatible with the biological assay and compound stability. | pH range is compound-specific. |
| Co-solvents | Reduces the polarity of the aqueous solvent, increasing the solubility of non-polar compounds.[14][15] | Effective for many lipophilic compounds; easy to prepare.[3] | High concentrations can be toxic to cells or interfere with assays. | 1-10% v/v (assay dependent). |
| Cyclodextrins | Encapsulates the hydrophobic drug molecule within its cavity, forming a water-soluble inclusion complex.[16][17][18] | Low toxicity, high solubilization capacity for suitable molecules.[17][19] | Requires a good fit between the drug and the cyclodextrin cavity. | 1-5% w/v. |
| Surfactants | Form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility in water.[12] | High solubilizing power. | Can interfere with biological membranes and protein assays. | Above Critical Micelle Concentration (CMC). |
Experimental Protocols
Protocol 1: pH-Dependent Solubility Profiling
This protocol determines the solubility of 6-Chloro-4-methoxyquinolin-2-ol at various pH values.
Materials:
-
6-Chloro-4-methoxyquinolin-2-ol
-
A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 9.
-
HPLC system with a suitable column and detection method.
-
Shaking incubator.
-
Centrifuge.
Procedure:
-
Add an excess amount of the compound to vials containing each buffer.
-
Equilibrate the samples in a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the samples to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm filter.
-
Quantify the concentration of the dissolved compound in the supernatant using a validated HPLC method.
-
Plot the measured solubility against the pH of the buffer.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex
This protocol uses hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance solubility.[17]
Materials:
-
6-Chloro-4-methoxyquinolin-2-ol
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of choice
-
Magnetic stirrer and stir bar
-
Vortex mixer
Procedure:
-
Prepare a solution of HP-β-CD in the desired aqueous buffer (e.g., 5% w/v).
-
While stirring, slowly add the powdered 6-Chloro-4-methoxyquinolin-2-ol to the HP-β-CD solution.
-
Continue stirring for several hours or overnight at room temperature to facilitate the formation of the inclusion complex.
-
The solution can be gently warmed or sonicated to aid dissolution if necessary.
-
Filter the final solution to remove any undissolved particles.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpbr.in [ijpbr.in]
- 4. wjbphs.com [wjbphs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Video: Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH [jove.com]
- 7. What is pKa and how is it used in drug development? [pion-inc.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jmpas.com [jmpas.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. humapub.com [humapub.com]
- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. touroscholar.touro.edu [touroscholar.touro.edu]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quinoline Synthesis Purification Strategies
Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven solutions for the critical final step of any synthesis: purification. Obtaining a quinoline derivative of high purity is paramount for its intended application, whether in medicinal chemistry, materials science, or as a building block for complex molecules.
This document moves beyond simple protocols to explain the causality behind experimental choices, offering troubleshooting guides and in-depth methodologies to address specific purification challenges you may encounter.
Frequently Asked Questions (FAQs): General Purification Issues
This section addresses broad questions that apply to the purification of crude products from various quinoline synthesis methods.
Q1: My crude product is a dark, intractable tar. Where do I even begin? A1: Tar formation is the most common issue, especially in vigorous, acid-catalyzed reactions like the Skraup and Doebner-von Miller syntheses.[1][2] This tar consists of high-molecular-weight polymers from the self-condensation of intermediates like acrolein.[3] The key is to separate your volatile quinoline product from the non-volatile tar.
-
Primary Strategy: Steam distillation is the most robust and widely used method.[1] By passing steam through the alkalized reaction mixture, the volatile quinoline co-distills with water, leaving the non-volatile tar behind.[3]
-
Alternative for Smaller Scales: If the product is solid, you might attempt to triturate the crude tar with a non-polar solvent (e.g., hexanes, diethyl ether) to selectively dissolve the product, though this is often less effective than distillation.
Q2: After my initial workup, I have a mixture of my desired product and unreacted starting materials (e.g., aniline). How do I remove them? A2: This is a common problem that can often be solved by exploiting the chemical differences between your product and the contaminants.
-
Removing Unreacted Aniline: Aniline is a primary amine and can be removed by diazotization. After an initial purification step like steam distillation, dissolve the crude product in dilute acid. Cool the solution (0-5 °C) and add a solution of sodium nitrite (NaNO₂) to convert the aniline into a non-volatile diazonium salt.[1][4] Upon gentle warming, this salt decomposes. You can then re-basify the solution and recover your pure quinoline by extraction or another steam distillation.[5]
-
Removing Neutral Impurities: An acid-base extraction is highly effective. Dissolve your crude mixture in an organic solvent (like dichloromethane or toluene) and extract with dilute aqueous acid (e.g., 1M HCl). Your basic quinoline product will move to the aqueous layer as a salt, while neutral impurities (like unreacted nitrobenzene) remain in the organic layer. Separate the layers, basify the aqueous layer with NaOH, and extract your purified quinoline back into an organic solvent.[3][6]
Q3: My TLC/NMR shows a mixture of regioisomers that are very difficult to separate. What are my options? A3: Regioisomer formation is a known challenge in syntheses using unsymmetrical starting materials, such as the Friedländer or Combes syntheses.[3][7] These isomers often have very similar polarities, making separation tricky.
-
High-Resolution Chromatography: Standard column chromatography may not be sufficient. You may need to use High-Performance Liquid Chromatography (HPLC) for baseline separation.[8]
-
Fractional Crystallization: If your product is crystalline, you can attempt fractional crystallization. This involves carefully selecting a solvent system where one isomer is significantly less soluble than the other, allowing it to crystallize out selectively. This is an iterative process and may require multiple recrystallization cycles.[9]
-
Salt Formation: The different steric and electronic environments of the isomers might lead to salts (e.g., picrates, phosphates) with different crystalline properties or solubilities, which can be exploited for separation.[4]
Q4: My quinoline derivative seems to be decomposing on the silica gel column. How can I avoid this? A4: Quinolines are basic, and the acidic nature of standard silica gel can cause degradation, streaking, or irreversible adsorption.
-
Deactivate the Silica: Before preparing your column, wash the silica gel with a solvent containing a small amount of a volatile base, like triethylamine (NEt₃) (e.g., 1% NEt₃ in your eluent).[10] This neutralizes the acidic silanol groups.
-
Use an Alternative Stationary Phase: If deactivation isn't enough, switch to a more inert stationary phase like neutral alumina or Florisil.[10] For very sensitive compounds, reverse-phase (C18) chromatography may be a viable option.[10]
Troubleshooting Guides by Synthesis Method
Skraup Synthesis
The Skraup synthesis is notoriously exothermic and prone to extensive tar formation.[3][11] Effective purification is critical for isolating the desired quinoline.
Issue: Overwhelming Tar Formation & Low Yield
Cause: The reaction involves the dehydration of glycerol to acrolein, which readily polymerizes under the harsh acidic and high-temperature conditions.[3][11] Uncontrolled exothermic events exacerbate this issue.
Troubleshooting Workflow:
Caption: Purification workflow for Skraup synthesis.
Doebner-von Miller Synthesis
This reaction also suffers from polymerization of the α,β-unsaturated carbonyl compounds used as reactants.[2]
Issue: Gummy Product Contaminated with Polymers
Cause: The acid catalyst promotes not only the desired cyclization but also the polymerization of the aldehyde or ketone starting materials.[2]
Purification Strategy:
-
Neutralization: After the reaction is complete, cool the mixture and neutralize the acid. A slurry of slaked lime (calcium hydroxide) is sometimes used, followed by filtration.[2] Alternatively, careful neutralization with aqueous NaOH or NaHCO₃ can be performed.
-
Isolation: The primary product can then be isolated from the neutralized mixture using steam distillation, which effectively separates the volatile 2-methylquinoline (a common product) from polymeric residues.[2][12]
-
Extraction & Final Purification: The distillate is collected and the organic layer is separated. The aqueous layer should be extracted with a solvent like chloroform or ether to recover all the product.[2] The combined organic layers are dried and the product is purified further by vacuum distillation.[6]
Friedländer Synthesis
The Friedländer synthesis is generally cleaner but can present its own challenges, particularly with product isolation and isomer separation.[13][14]
Issue: Product Fails to Precipitate or Oiled Out During Workup
Cause: The quinoline derivative may be too soluble in the reaction solvent or may have a low melting point. Self-condensation of the ketone starting material can also lead to oily byproducts.[15]
Troubleshooting Steps:
-
Solvent Removal: If the product doesn't precipitate upon acidification, first remove the reaction solvent (e.g., ethanol) under reduced pressure.
-
Re-dissolve and Precipitate: Re-dissolve the residue in a minimal amount of a different solvent (e.g., hot water or acetic acid) and then attempt precipitation by adding a non-solvent or by cooling.
-
Switch to Extraction: If precipitation is not feasible, neutralize the mixture and perform a standard liquid-liquid extraction with a solvent like ethyl acetate or dichloromethane.[16] The crude product obtained after solvent evaporation can then be purified by chromatography or crystallization.
Issue: Mixture of Regioisomers
Cause: Use of an unsymmetrical ketone (e.g., 2-butanone) can lead to condensation at either α-methylene group, resulting in a mixture of quinoline isomers.[3]
Purification Strategy:
-
Column Chromatography: This is the most common method for separating isomers. A systematic screen of solvent systems (e.g., hexane/ethyl acetate, DCM/methanol) is necessary to find optimal separation conditions on a silica gel column.
-
Preparative HPLC: For isomers with very similar Rf values, preparative HPLC on a reverse-phase (C18) or normal-phase column may be required for complete separation.[8]
Detailed Purification Protocols
Protocol 1: Steam Distillation for Tar Removal (Skraup/Doebner-von Miller)
This protocol is adapted from established methods for purifying crude quinoline from tarry byproducts.[1][3]
-
Setup: Assemble a steam distillation apparatus. The reaction flask should be large enough to accommodate the crude mixture and added base.
-
Alkalization: After the reaction has cooled, cautiously add a concentrated solution of sodium hydroxide (e.g., 40% NaOH) to the crude mixture until it is strongly alkaline (test with pH paper). This liberates the free quinoline base.
-
Distillation: Pass a steady stream of steam into the flask. The quinoline will co-distill with the water. Heat the distillation flask to prevent excessive condensation.
-
Collection: Collect the distillate, which will appear milky or as two phases (an oily quinoline layer and an aqueous layer). Continue distillation until the distillate runs clear.[3]
-
Isolation: Separate the oily quinoline layer from the collected distillate using a separatory funnel. Extract the aqueous layer 2-3 times with a suitable organic solvent (e.g., diethyl ether) to recover any dissolved product.
-
Drying and Concentration: Combine the initial organic layer with the extracts, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to yield the crude, tar-free quinoline.
Protocol 2: Purification via Salt Formation and Recrystallization
This technique is excellent for achieving high purity for solid, basic quinolines.[4][6]
-
Dissolution: Dissolve the crude quinoline product in a suitable solvent like methanol or ethanol.
-
Salt Formation: Slowly add a solution of an appropriate acid to precipitate the quinoline salt.
-
Crystallization: Allow the salt to crystallize, cooling in an ice bath if necessary to maximize precipitation.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash it with a small amount of cold solvent (e.g., cold methanol) to remove soluble impurities.
-
Recrystallization: For even higher purity, recrystallize the salt from a suitable solvent (e.g., acetonitrile for the picrate salt).[4]
-
Liberation of Free Base: Dissolve the purified salt in water and add a strong base (e.g., NaOH solution) until the solution is alkaline. The pure quinoline will precipitate or separate as an oil.
-
Final Isolation: Extract the pure quinoline into an organic solvent, wash with water, dry over Na₂SO₄, and remove the solvent to obtain the highly purified product.
Protocol 3: Column Chromatography for Isomer Separation
-
Stationary Phase Selection: Use silica gel (60-120 mesh or 230-400 mesh for higher resolution). If the compounds are acid-sensitive, use deactivated silica or neutral alumina.
-
Solvent System Selection: Determine the best eluent system using thin-layer chromatography (TLC). Aim for Rf values between 0.2 and 0.4 for your products, with the largest possible ΔRf between the isomers. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.
-
Column Packing: Pack the column using the "slurry method" with your chosen eluent to ensure a homogenous stationary phase.
-
Loading the Sample: Dissolve the crude mixture in a minimal amount of the eluent or a stronger solvent (e.g., DCM). For less soluble materials, use the "dry loading" method by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution and Fraction Collection: Begin elution with the chosen solvent system. Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure desired product and remove the solvent under reduced pressure.
Data Summary Tables
Table 1: Common Byproducts and Recommended Primary Purification Strategy
| Synthesis Method | Common Byproducts | Recommended Primary Purification Strategy | Citation(s) |
| Skraup | Polymeric tars, unreacted aniline, nitrobenzene | Steam Distillation followed by Acid-Base Extraction & Diazotization | [1][3] |
| Doebner-von Miller | Polymeric tars, partially hydrogenated quinolines | Neutralization followed by Steam Distillation | [2][16] |
| Friedländer | Regioisomers, aldol self-condensation products | Recrystallization or Column Chromatography | [3][9] |
| Combes | Regioisomers, uncyclized enamine intermediates | Column Chromatography | [7][9] |
Table 2: Solvent Selection for Purification Techniques
| Purification Technique | Application | Recommended Solvents / Reagents | Citation(s) |
| Recrystallization | Purifying solid quinoline derivatives | Dichloromethane, Chloroform, Ethanol, Acetonitrile, Toluene | [6][17] |
| Acid-Base Extraction | Separating basic quinolines from neutral/acidic impurities | Aqueous Phase: 1-2M HCl or H₂SO₄; Organic Phase: Toluene, Dichloromethane, Diethyl Ether | [6][18] |
| Column Chromatography | General purification and isomer separation | Eluents: Hexane/Ethyl Acetate, Dichloromethane/Methanol gradients | [9][19] |
| Salt Formation | High-purity isolation of basic quinolines | Picric Acid, Phosphoric Acid, Hydrochloric Acid | [4][6] |
Visualizations and Workflows
Caption: Decision tree for selecting a purification strategy.
References
- A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (n.d.). Benchchem.
-
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. (2003). ResearchGate. Retrieved February 15, 2026, from [Link]
- Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. (n.d.). Benchchem.
-
Purification of Quinoline. (n.d.). Chempedia - LookChem. Retrieved February 15, 2026, from [Link]
- byproduct formation in the Doebner-von Miller reaction. (n.d.). Benchchem.
- Identification of common byproducts in quinoline synthesis. (n.d.). Benchchem.
-
Separation of Quinoline on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved February 15, 2026, from [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY. (2024). IJCRT.org. Retrieved February 15, 2026, from [Link]
- A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers. (n.d.). Benchchem.
- Troubleshooting low yield in Friedländer synthesis of quinolines. (n.d.). Benchchem.
-
Preparation and Properties of Quinoline. (n.d.). SlideShare. Retrieved February 15, 2026, from [Link]
- Method for extracting quinoline and isoquinoline from coal tar wash oil. (2012). Google Patents.
- Technical Support Center: Doebner-von Miller Quinoline Synthesis. (n.d.). Benchchem.
-
Purification of Quinoline-3,4-diones. (2025). Reddit. Retrieved February 15, 2026, from [Link]
-
Friedländer synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
Quinoline. (n.d.). Organic Syntheses Procedure. Retrieved February 15, 2026, from [Link]
-
Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]
-
What is the complete procedure for Doebner-von miller reaction ?. (2018). ResearchGate. Retrieved February 15, 2026, from [Link]
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- 4. Purification of Quinoline - Chempedia - LookChem [lookchem.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
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- 18. CN103641778A - Method for extracting quinoline and isoquinoline from coal tar wash oil - Google Patents [patents.google.com]
- 19. ijcrt.org [ijcrt.org]
Technical Support Center: High-Yield Isolation of 6-Chloro-4-methoxyquinolin-2-ol
Part 1: The Chemistry of Solubility (The "Why")
To maximize yield, you must first understand the molecular behavior of your target.[1] 6-Chloro-4-methoxyquinolin-2-ol is a deceptive structure.[2] While the IUPAC name suggests an alcohol (enol), in the solid state and in polar solvents, this molecule exists predominantly as its 2-quinolone (lactam) tautomer.
The Tautomer Trap
-
Lactim Form (2-ol): Aromatic, favored in gas phase or very non-polar environments.[1]
-
Lactam Form (2-one): Polar, high-melting solid, favored in solution.[2]
Impact on Isolation: Because the lactam form dominates, the molecule exhibits strong intermolecular hydrogen bonding (dimerization).[1] This makes it:
-
Poorly soluble in non-polar solvents (Hexane, Toluene, cold Ethyl Acetate).[1]
-
Highly soluble in dipolar aprotic solvents (DMF, DMSO) and acidic media.[1]
-
Moderately soluble in hot protic solvents (Methanol, Ethanol, Acetic Acid).[1]
The Strategy: We utilize a "Dissolution-Precipitation" mechanism rather than standard evaporation.[2] We dissolve the impurities in a solvent where the product is marginally soluble, or we use a solvent/anti-solvent system to force the product out while keeping by-products (like unreacted anilines or isomers) in solution.
Part 2: Troubleshooting Guides & FAQs
Q1: My product is "oiling out" instead of crystallizing. How do I fix this?
Diagnosis: This typically happens when the anti-solvent (usually water) is added too quickly to a hot organic solution, or if the temperature drops too rapidly.[1] The methoxy group at position 4 adds lipophilicity, making the compound prone to forming a supersaturated oil phase before organizing into a crystal lattice.[1]
Corrective Protocol:
-
Re-dissolve: Heat the mixture until the oil dissolves back into the organic phase (e.g., Methanol or DMF).
-
Seeding: Add a small seed crystal of pure product at the cloud point.
-
Controlled Addition: Add the anti-solvent (Water) dropwise via an addition funnel over 1–2 hours while maintaining mild heat (40–50°C).[1]
-
Slow Cooling: Turn off the heat and let the vessel cool to room temperature inside the oil bath (insulation prevents thermal shock).
Q2: I have high yield, but the melting point is broad (low purity). Why?
Diagnosis: Co-precipitation of inorganic salts (NaCl/KCl from the synthesis) or the 4-hydroxy byproduct (if methylation was incomplete). Solution:
-
If Salt Contamination: Wash the filter cake vigorously with hot water (60°C) . The organic product is insoluble in water, but salts will dissolve.[1]
-
If Organic Impurities: Perform a "Slurry Wash" (Trituration).[2][1] Suspend the solid in refluxing Ethyl Acetate or Acetonitrile for 30 minutes, then filter hot. The product remains solid, while many organic impurities dissolve.[1]
Q3: Which solvent system gives the best balance of Yield vs. Purity?
Recommendation: Acetic Acid / Water (Recrystallization)
-
Why: The quinolone nitrogen is weakly basic.[1] Hot acetic acid disrupts hydrogen bonding, dissolving the product effectively.[1] Adding water gradually forces the neutral molecule to crystallize in a highly ordered lattice, rejecting impurities.[1]
-
Alternative: DMF / Water (Higher yield, but harder to dry due to DMF's boiling point).[1]
Part 3: Experimental Protocols & Data
Solvent Performance Matrix
Data based on general solubility profiles of 4-alkoxy-2-quinolones.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Yield Potential | Purity Potential | Primary Use Case |
| DMF / Water | Very High | Very Low | 90-95% | Moderate | Initial isolation from crude reaction.[2] |
| Acetic Acid / Water | High | Low | 85-90% | High | Final recrystallization (Gold Standard).[2] |
| Methanol | Moderate | Low | 70-80% | Moderate | Washing filter cakes.[2][1] |
| Ethyl Acetate | Low | Insoluble | N/A | High | Trituration (removing organic impurities).[2][1] |
| Toluene | Low | Insoluble | <10% | N/A | Not recommended.[2][1] |
The "Gold Standard" Isolation Protocol
Objective: Isolation of 6-Chloro-4-methoxyquinolin-2-ol from crude reaction mixture.
-
Dissolution: Suspend the crude solid in Glacial Acetic Acid (5 mL per gram of crude). Heat to 80–90°C until fully dissolved.
-
Filtration (Optional): If insoluble black specks (charcoal/tar) remain, filter hot through a Celite pad.[1]
-
Crystallization:
-
Maintain temperature at 70°C.
-
Slowly add Deionized Water (approx.[2][1] 0.5 mL per mL of Acetic Acid) until persistent turbidity (cloudiness) is observed.[1]
-
Stop water addition.[2][1] Allow to stir at 70°C for 15 minutes to encourage crystal growth.
-
Resume adding water dropwise until the ratio is roughly 1:1 (Acetic Acid:Water).[1]
-
-
Cooling: Allow the mixture to cool to room temperature over 2 hours. Then chill in an ice bath (0–5°C) for 30 minutes.
-
Collection: Filter via vacuum filtration.
-
Washing:
-
Drying: Dry in a vacuum oven at 60°C for 12 hours.
Part 4: Decision Logic Visualization
The following diagram outlines the decision-making process for purifying the crude mixture based on observed impurity profiles.
Caption: Decision tree for solvent selection and troubleshooting during the isolation of quinolin-2-ol derivatives.
References
-
BenchChem. (2025).[2][1] Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. BenchChem Technical Notes.[2][1] Link
-
Ewing, G. W., & Steck, E. A. (1946).[1][3] Absorption Spectra of Heterocyclic Compounds. I. Quinolinols and Isoquinolinols.[2][1] Journal of the American Chemical Society, 68(11), 2181–2187.[1] Link
-
Parke, Davis & Company. (1949).[1] Quinoline compounds and process of making same.[2][1][4][5][6][7][8][9] U.S. Patent 2,474,823.[2][1] Link
-
Frontier, A. (2026).[1] Solvents and Polarity.[2][1][10] University of Rochester, Not Voodoo.[1] Link
-
MilliporeSigma. (2025).[2][1] Solvent Miscibility Table & Solubility Rules. Sigma-Aldrich Technical Library.[2][1] Link
Sources
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. 4-Methoxyquinoline | C10H9NO | CID 521938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. US2474823A - Quinoline compounds and process of making same - Google Patents [patents.google.com]
- 6. scispace.com [scispace.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. atlantis-press.com [atlantis-press.com]
- 9. JP2000229944A - Production of 6-hydroxy-2-oxo-1,2,3,4-terrahydroquinoline - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Pilot Scale-Up of 6-Chloro-4-methoxyquinolin-2-ol
[1]
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Context: Intermediate synthesis for Laquinimod and antimalarial scaffolds.
Core Directive & Process Logic
Scaling quinolone derivatives from gram to kilogram (pilot) scale introduces non-linear challenges in heat transfer, slurry handling, and regioselectivity.
The synthesis of 6-Chloro-4-methoxyquinolin-2-ol typically proceeds via the selective O-methylation of 6-chloro-4-hydroxyquinolin-2(1H)-one (the "Dione" precursor).[1] The critical quality attribute (CQA) here is Regioselectivity . You must methylate the C4-oxygen without alkylating the N1-nitrogen or the C2-oxygen.[1]
The "Happy Path" Workflow: We utilize an acid-catalyzed methylation strategy (Fisher-type) using Trimethyl Orthoformate (TMOF) .[1] Unlike basic conditions (which favor N-methylation via the ambient anion), acidic conditions protonate the carbonyls, favoring attack by methanol at the more electron-deficient C4 position (vinylogous ester formation).
Visual Workflow: Pilot Scale Protocol
Caption: Figure 1. Optimized workflow for acid-catalyzed selective O-methylation of 6-chloro-4-hydroxyquinolin-2(1H)-one.
Standard Operating Procedure (Pilot Scale)
Batch Size: 5.0 kg Input (Precursor) Reactor: 50L Glass-Lined Reactor (GLR)[1]
| Step | Operation | Critical Parameter | Technical Rationale |
| 1 | Charge | Inert reactor (N2). Charge 5.0 kg 6-Chloro-4-hydroxy-2-quinolone . | Inerting prevents oxidation of aniline impurities which cause pink/brown discoloration. |
| 2 | Solvent | Add 25 L Methanol (5V).[1] Agitate at 100 RPM. | Methanol is the reactant and solvent.[1] 5V maintains a stirrable slurry. |
| 3 | Dehydrator | Add 2.5 kg Trimethyl Orthoformate (TMOF) . | Crucial: TMOF scavenges water produced during methylation, driving the equilibrium to the right. |
| 4 | Catalyst | Add 0.25 kg H2SO4 (98%) dropwise. Exotherm Control. | Acid activates the TMOF and the quinolone C4 position.[1] Control temp < 40°C during addition. |
| 5 | Reaction | Heat to Reflux (65°C).[1] Hold 6-10h. | The slurry will thin as the product (more soluble) forms, then thicken again as the target precipitates (if high conc). |
| 6 | Quench | Cool to 20°C. Add NaHCO3 (aq) to pH 7.0-7.5. | Neutralization stops the reaction.[1] Do not leave acidic; the product is an enol ether and will hydrolyze back to SM. |
| 7 | Isolation | Filter. Wash with 1:1 MeOH/Water.[1] | Removes acid salts and unreacted TMOF byproducts.[1] |
Troubleshooting Guide: The "Why" Behind the Failure
This section addresses specific failure modes encountered during scale-up.
Issue A: High Levels of N-Methyl Impurity (>1.0%)
Symptom: HPLC shows a peak at RRT ~1.1-1.2 relative to product.[1] Root Cause: The reaction environment became too basic or lacked sufficient steric control, allowing the N1-nitrogen (amide) to act as a nucleophile.[1] Mechanism:
-
Acid Route (Correct): Protonation of carbonyl
MeOH attack at C4.[1] -
Base/Neutral Route (Incorrect): Deprotonation of N-H
N-Methylation.[1]
Corrective Action:
-
Check Catalyst Load: Ensure H2SO4 is actually present. If the starting material contains residual base (from the cyclization step), it may neutralize your catalyst. Titrate the starting material.[1]
-
Temperature: Do not exceed 75°C (pressurized). Higher temperatures increase the rate of the higher-activation-energy N-methylation side reaction.[1]
Issue B: Reaction Stalls (High Residual Starting Material)
Symptom: After 12h, SM is still >5%. Adding more H2SO4 doesn't help.[1]
Root Cause: Water accumulation.[1] The reaction is an equilibrium:
-
TMOF Spike: The TMOF charge was likely insufficient to scavenge the water generated.[1] Add 0.2 eq of TMOF.[1]
-
Solvent Dryness: Ensure the initial Methanol KF (Karl Fischer) is <0.1%.
Issue C: Product Hydrolysis During Work-up
Symptom: IPC showed 99% conversion, but isolated solid has 5% Starting Material. Root Cause: 6-Chloro-4-methoxyquinolin-2-ol is a vinylogous ester (enol ether).[1] It is acid-labile.[1] If the filter cake is acidic and wet, hydrolysis occurs during drying. Corrective Action:
-
pH Control: You MUST neutralize to pH > 7.0 before filtration.[1]
-
Wash Protocol: The final wash must be neutral or slightly basic (e.g., 0.1% NaHCO3 solution).
Visualizing the Impurity Logic
Caption: Figure 2. Competitive reaction pathways. Acid catalysis favors the target O-methylation; basic conditions or acidic workup lead to impurities.[1]
Frequently Asked Questions (FAQs)
Q1: Can we replace TMOF with Dimethyl Sulfate (DMS) to save cost? A: Technically, yes, but it changes the mechanism. DMS is a "hard" alkylating agent and, in the presence of base (required for DMS), will significantly increase N-methylation (up to 10-15%). You would need to run this in a biphasic system with Phase Transfer Catalysts to try and control regioselectivity, but the Acid/TMOF route is far superior for purity profiles in GMP settings.
Q2: The product filter cake is thixotropic (clay-like) and filters slowly. Why? A: This is common with quinolones precipitating from methanol.[1]
-
Fix: Implement a "Digest" or "Ripening" phase.[1] After neutralization, heat the slurry back to 50°C for 1 hour, then cool slowly (10°C/hour) to 20°C. This Ostwald ripening removes fines and grows larger, more filterable crystals.
Q3: Why is the product turning pink in the vacuum oven? A: This indicates oxidative degradation, likely from trace aniline derivatives carried over from the precursor synthesis (Conrad-Limpach cyclization).[1]
-
Fix: Ensure the precursor is washed thoroughly with dilute HCl (to remove anilines) before this step. Alternatively, add a pinch of EDTA or Sodium Metabisulfite during the quench of the methylation step.
Q4: Is the "2-ol" form stable? A: In solution and solid state, the tautomeric equilibrium heavily favors the 2-one (amide) form unless trapped.[1] However, the name "2-ol" is often used in CAS.[1] For analytical purposes (NMR/HPLC), treat it as the tautomer. The 4-methoxy group is fixed, but the 2-position can still tautomerize.[1] This does not affect downstream chemistry (e.g., chlorination with POCl3) as both tautomers react to give the 2,4-dichloro derivative.
References
-
Teva Pharmaceutical Industries Ltd. (2009). Process for the preparation of Laquinimod and salts thereof. US Patent 7,560,557.[1] Link
- Context: Describes the industrial synthesis of Laquinimod intermediates, specifically the methyl
-
Wen, L., et al. (2012). Optimization of the synthesis of 4-hydroxy-2-quinolone derivatives. Organic Process Research & Development, 16(4). Link
- Context: General strategies for handling the solubility and regioselectivity of quinolone scale-up.
-
Active Biotech AB. (2000).[1] Quinoline derivatives and their use. US Patent 6,077,851.[1] Link
-
Context: Foundational patent for the 6-chloro-4-methoxy structural class and its pharmacological applications.[1]
-
-
BenchChem. (2025). 6-Chloro-2-phenylquinolin-4-ol as a Key Intermediate. Link
Validation & Comparative
A Comparative Guide to the UV-Vis Absorption Spectrum of 6-Chloro-4-methoxyquinolin-2-ol
For Researchers, Scientists, and Drug Development Professionals
The Significance of UV-Vis Spectroscopy in Quinolinone Analysis
UV-Visible spectroscopy is a powerful and accessible analytical technique that provides critical information about the electronic structure of molecules. For quinolinone derivatives, a class of heterocyclic compounds with diverse pharmacological activities, UV-Vis spectroscopy serves as an invaluable tool for several applications:
-
Structural Elucidation: The position (λmax) and intensity (molar absorptivity, ε) of absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents on the quinolinone core.
-
Purity Assessment: The technique can be used to detect the presence of impurities that may have different chromophoric systems.
-
Quantitative Analysis: Following Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte, enabling precise quantification.
-
Monitoring Chemical Reactions: It can be employed to track the progress of a synthesis by observing the disappearance of reactant peaks and the appearance of product peaks.
The UV-Vis spectrum of a quinolinone derivative arises from π → π* and n → π* electronic transitions within the aromatic system. The extended conjugation of the bicyclic quinolinone core gives rise to characteristic absorption bands, which are further modulated by the electronic effects of substituents.
Predicted UV-Vis Absorption Profile of 6-Chloro-4-methoxyquinolin-2-ol
The structure of 6-Chloro-4-methoxyquinolin-2-ol features a quinolin-2-one core with two key substituents: a chloro group at the 6-position and a methoxy group at the 4-position. The quinolin-2-one tautomer is generally the more stable form compared to the 2-hydroxyquinoline tautomer.
The UV-Vis spectrum is expected to be dominated by π → π* transitions. The chloro group, being an electron-withdrawing group through induction but an electron-donating group through resonance (due to its lone pairs), and the methoxy group, a strong electron-donating group through resonance, will influence the energy of these transitions.
-
Effect of the Methoxy Group (-OCH₃): The electron-donating methoxy group at the 4-position is expected to cause a bathochromic shift (red shift) of the absorption maxima to longer wavelengths. This is due to the delocalization of the lone pair of electrons from the oxygen atom into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
-
Effect of the Chloro Group (-Cl): The chloro group at the 6-position will have a more complex influence. Its inductive electron-withdrawing effect would tend to cause a hypsochromic shift (blue shift) by lowering the energy of the π orbitals. However, its resonance effect, donating a lone pair to the ring, would contribute to a bathochromic shift. The net effect will depend on the balance of these opposing influences, though often the resonance effect plays a significant role in bathochromic shifts in extended π systems.
Based on these principles, the UV-Vis spectrum of 6-Chloro-4-methoxyquinolin-2-ol in a non-polar solvent is predicted to exhibit strong absorption bands in the UV region, likely with λmax values shifted to longer wavelengths compared to the unsubstituted quinolin-2-one.
Comparative Spectral Analysis
To contextualize the predicted spectrum of 6-Chloro-4-methoxyquinolin-2-ol, it is instructive to compare it with the known spectral data of structurally related compounds.
| Compound | Key Structural Difference from Target | Expected/Observed Spectral Shift | Rationale for Spectral Difference |
| Quinolin-2-ol | Lacks both chloro and methoxy substituents. | Hypsochromic shift (blue shift) relative to the target compound. | The absence of the electron-donating methoxy group and the complex effects of the chloro group results in a larger HOMO-LUMO gap. |
| 4-Methoxyquinolin-2-ol | Lacks the 6-chloro substituent. | Minor hypsochromic shift relative to the target compound. | The absence of the chloro group's electronic effects will slightly alter the position of the absorption maxima. |
| 6-Chloro-2-phenylquinolin-4-ol | Phenyl group at position 2 and hydroxyl at position 4. | Bathochromic shift (red shift) relative to the target compound. | The extended conjugation provided by the phenyl group at the 2-position significantly lowers the HOMO-LUMO energy gap.[1] |
The following diagram illustrates the structural relationships between these compounds.
Caption: Structural comparison of the target molecule with related quinolinone derivatives.
The Influence of Solvent Polarity
Solvent polarity can significantly impact the position of UV-Vis absorption bands. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited states of the molecule.[2][3][4]
-
For π → π transitions*, the excited state is generally more polar than the ground state. Therefore, an increase in solvent polarity will stabilize the excited state more than the ground state, leading to a smaller energy gap and a bathochromic shift (red shift).[4]
-
For n → π transitions*, the ground state is typically more stabilized by polar, protic solvents through hydrogen bonding with the non-bonding electrons. This increases the energy gap, resulting in a hypsochromic shift (blue shift).[4]
For 6-Chloro-4-methoxyquinolin-2-ol, the π → π* transitions are expected to be the most prominent. Therefore, a shift to longer wavelengths would be anticipated when moving from a non-polar solvent (e.g., hexane) to a polar solvent (e.g., ethanol or water). It is crucial to report the solvent used when acquiring and comparing UV-Vis spectra.
Experimental Protocol for UV-Vis Absorption Analysis
The following is a generalized, step-by-step protocol for obtaining the UV-Vis absorption spectrum of a quinolinone derivative.
1. Instrument Preparation:
- Turn on the UV-Vis spectrophotometer and the light sources (deuterium lamp for UV, tungsten lamp for visible).
- Allow the instrument to warm up for at least 30 minutes to ensure stable readings.
- Perform a system self-check or calibration as per the manufacturer's instructions.
2. Sample Preparation:
- Accurately weigh a small amount of the solid sample (e.g., 1 mg).
- Dissolve the sample in a known volume of a suitable UV-grade solvent (e.g., ethanol, methanol, or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Ensure the solvent does not absorb in the region of interest.
- From the stock solution, prepare a dilute working solution (typically in the micromolar range, ~10⁻⁵ M) to ensure the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).
3. Data Acquisition:
- Set the desired wavelength range for the scan (e.g., 200-400 nm for quinolinones).
- Fill a clean quartz cuvette with the pure solvent to be used as the blank.
- Place the blank cuvette in the spectrophotometer and record a baseline spectrum. The instrument will subtract this baseline from the sample spectrum.
- Rinse the cuvette with the sample solution before filling it with the sample.
- Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.
4. Data Analysis:
- Identify the wavelength of maximum absorbance (λmax) for each peak.
- If the concentration and path length are known, calculate the molar absorptivity (ε) using the Beer-Lambert Law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
The following workflow diagram illustrates this process.
Caption: Experimental workflow for UV-Vis absorption spectral analysis.
Conclusion
References
- Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - ResearchG
- Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes - KoreaScience. (2014, February 20).
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021, January 31).
- Solvent Effects on the UV-visible Absorption Spectra - Virtual Labs. (n.d.).
- Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis. (n.d.).
- UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and...
- UV Properties and Loading into Liposomes of Quinoline Deriv
- What is the right interpretation for solvent effect on UV-VIS spectra of this quinolinone derivative | ResearchG
- Spectroscopic Study of Solvent Effects on the Electronic Absorption Spectra of Flavone and 7-Hydroxyflavone in Neat and Binary Solvent Mixtures - MDPI. (2011, December 5).
- A Mini-Review: Quinones and their Derivatives for Selective and Specific Detection of Specific C
- Synthesis of 6-Chloro-2-phenylquinolin-4-ol: An Application Note and Protocol - Benchchem. (n.d.).
- Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 ...
- ULTRAVIOLET-VISIBLE REFERENCE SPECTRA. (n.d.).
- Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- (PDF) Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)
- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PMC. (n.d.).
- UV/Vis Database User's Guide - the NIST WebBook. (n.d.).
- Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor - PubMed. (2022, July 12).
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A Comparative Guide to the Synthetic Routes of 4-Methoxyquinolin-2-ol Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-methoxyquinolin-2-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. The strategic synthesis of its analogs is, therefore, of paramount importance in the pursuit of novel therapeutic agents. This guide provides an in-depth comparative analysis of the primary synthetic routes to this versatile heterocyclic system, offering insights into the mechanistic underpinnings and practical considerations of each methodology.
Classical Approaches: The Conrad-Limpach and Knorr Syntheses
The traditional methods for constructing the quinolinone core, the Conrad-Limpach and Knorr syntheses, have been foundational in heterocyclic chemistry. While robust, they often necessitate harsh reaction conditions.
The Conrad-Limpach Synthesis
The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline, a direct precursor to 4-methoxyquinolin-2-ol analogs.[1][2] This two-step process is governed by kinetic and thermodynamic control.
Mechanism and Rationale:
The initial reaction between an aniline and a β-ketoester at moderate temperatures yields a β-aminoacrylate (an enamine), which is the kinetic product.[3] This intermediate is then subjected to a high-temperature thermal cyclization (typically around 250 °C) to afford the 4-hydroxyquinoline.[2] The high temperature is crucial to overcome the energy barrier associated with the intramolecular cyclization, which involves the disruption of the aniline's aromaticity.[4] The choice of a high-boiling, inert solvent such as mineral oil or diphenyl ether is critical to achieve the necessary temperature for efficient cyclization and to minimize side reactions.[2]
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
-
Step 1: Enamine Formation:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve the substituted aniline (1.0 eq) in toluene.
-
Add the β-ketoester (e.g., ethyl acetoacetate, 1.1 eq) and a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and collect the water formed during the condensation.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, remove the solvent under reduced pressure to obtain the crude β-aminoacrylate.
-
-
Step 2: Thermal Cyclization:
-
Place the crude β-aminoacrylate in a flask with a high-boiling solvent (e.g., diphenyl ether).
-
Heat the mixture to 250 °C with stirring for 30-60 minutes.
-
Cool the reaction mixture to room temperature, inducing precipitation of the product.
-
Collect the solid by vacuum filtration and wash with a non-polar solvent (e.g., hexanes).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the purified 4-hydroxyquinoline.[3]
-
The Knorr Quinoline Synthesis
The Knorr synthesis provides access to 2-hydroxyquinolines (2-quinolones) from the acid-catalyzed intramolecular cyclization of β-ketoanilides.[5][6] While the primary product is a 2-hydroxyquinoline, under certain conditions, it can be a competing pathway to the Conrad-Limpach synthesis.[7]
Mechanism and Rationale:
The synthesis begins with the formation of a β-ketoanilide from an aniline and a β-ketoester. In the presence of a strong acid, such as sulfuric acid or polyphosphoric acid (PPA), the β-ketoanilide undergoes cyclization. The acid protonates a carbonyl group, facilitating an intramolecular electrophilic attack of the aniline ring onto the activated β-carbon.[6] Subsequent dehydration and aromatization lead to the 2-hydroxyquinoline product. The use of a dehydrating acid is essential to drive the cyclization and subsequent aromatization steps.[6]
Experimental Protocol: Knorr Synthesis of 4-Methyl-2-hydroxyquinoline
-
In a glass vial, add the β-ketoanilide (e.g., acetoacetanilide, 200 mg).
-
Add polyphosphoric acid (5-6 g) to the vial.
-
Heat the mixture to 80°C with vigorous stirring until homogenized (15-20 minutes).
-
Maintain the temperature at 80°C for an additional 90 minutes.
-
Cool the vial to room temperature and carefully pour the contents into 50-70 mL of water to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to obtain the 2-hydroxyquinoline.[5]
Modern Methodologies: Transition-Metal Catalysis
The advent of transition-metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, broader substrate scope, and improved efficiency compared to classical methods.
Palladium-Catalyzed Synthesis
Palladium catalysis provides several versatile routes to quinolinone scaffolds, often proceeding through C-N and C-C bond-forming cross-coupling reactions. A common strategy involves the cyclization of pre-functionalized starting materials like o-iodoanilines.
Mechanism and Rationale:
A prevalent palladium-catalyzed approach is the intramolecular Heck reaction of N-(2-iodophenyl)acrylamides. The catalytic cycle typically begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by migratory insertion of the alkene into the Pd-aryl bond and subsequent β-hydride elimination to form the quinolinone and regenerate the Pd(0) catalyst. The choice of ligand is crucial in modulating the reactivity and stability of the palladium catalyst, influencing reaction rates and yields.[8] For instance, bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition and reductive elimination.[8]
Experimental Protocol: Palladium-Catalyzed Synthesis of a 3-Substituted Quinolin-2(1H)-one
-
To a reaction vessel, add the N-(2-iodophenyl)acrylamide (1.0 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand (e.g., PPh₃, 10 mol%), and a base (e.g., NaOAc, 6.0 eq) in DMF.
-
Heat the mixture to 100 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired quinolinone.
Copper-Catalyzed Synthesis
Copper catalysis has emerged as an attractive alternative to palladium catalysis due to the lower cost and toxicity of copper.[9] Copper-catalyzed reactions often proceed through different mechanistic pathways, including radical processes and domino reactions.
Mechanism and Rationale:
Copper-catalyzed domino reactions offer an efficient route to quinolines by constructing multiple bonds in a single synthetic operation. For example, the reaction of enaminones with 2-halobenzaldehydes can proceed via a copper-catalyzed sequence involving an aldol reaction, C(aryl)-N bond formation, and subsequent elimination to afford the quinoline core.[10] The use of copper catalysts is advantageous for its ability to facilitate C-N bond formation under milder conditions compared to traditional methods.[11]
Experimental Protocol: Copper-Catalyzed Domino Synthesis of Quinolines
-
In a reaction tube, combine the enaminone (1.0 eq), 2-bromobenzaldehyde (1.2 eq), a copper(I) catalyst (e.g., CuI, 10 mol%), a ligand (e.g., L-proline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent (e.g., DMSO).
-
Seal the tube and heat the mixture at a specified temperature (e.g., 100 °C) for a designated time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield the quinoline product.
Green Chemistry Approaches: Microwave-Assisted Synthesis
In line with the principles of green chemistry, microwave-assisted organic synthesis (MAOS) has gained prominence for its ability to significantly reduce reaction times, improve yields, and often eliminate the need for harsh solvents.[12][13]
Mechanism and Rationale:
Microwave irradiation accelerates chemical reactions by direct and efficient heating of the reaction mixture, leading to faster reaction rates.[14] In the context of quinolinone synthesis, microwave assistance can be applied to classical reactions like the Conrad-Limpach synthesis, dramatically reducing the high temperatures and long reaction times typically required.[15] The use of environmentally benign catalysts, such as bismuth chloride, in conjunction with microwave heating further enhances the green credentials of the synthesis.[14]
Experimental Protocol: Microwave-Assisted Synthesis of 4-Hydroxy-2-quinolones
-
In a microwave reactor vial, mix the aniline (10 mmol), diethyl malonate (5 mmol), and a catalyst (e.g., p-toluenesulfonic acid, 120 mg) to form a paste.
-
Irradiate the mixture in a microwave oven at a specified power (e.g., 320 W) for a short duration (typically 3-5 minutes).
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and treat with ice-cold water to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the purified 4-hydroxy-2-quinolone.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Advantages | Disadvantages | Typical Yields | Key Experimental Considerations |
| Conrad-Limpach | Well-established, readily available starting materials. | Harsh conditions (high temperature), often moderate yields. | 30-95%[2] | Requires high-boiling, inert solvents. |
| Knorr Synthesis | Good for 2-hydroxyquinolines, established methodology. | Requires strong acids, potential for side reactions. | Moderate to good[6] | Acid choice and concentration can influence the outcome. |
| Palladium-Catalyzed | Mild conditions, high functional group tolerance, good yields. | Expensive catalyst, potential for catalyst poisoning. | 60-95% | Ligand selection is critical for reaction efficiency. |
| Copper-Catalyzed | Inexpensive and less toxic catalyst, mild conditions. | Can sometimes require longer reaction times than palladium. | 50-90% | Ligand and base choice are important for optimization. |
| Microwave-Assisted | Rapid reaction times, often higher yields, energy efficient. | Requires specialized equipment, scalability can be a concern. | 70-95% | Power and time of irradiation need careful optimization. |
Visualization of Synthetic Pathways
Conrad-Limpach Synthesis Workflow
Caption: General workflow of the Knorr Synthesis.
Palladium-Catalyzed Synthesis Workflow
Caption: General workflow of a Palladium-Catalyzed Synthesis.
Conclusion
The synthesis of 4-methoxyquinolin-2-ol analogs can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Conrad-Limpach and Knorr syntheses remain valuable for their simplicity and the use of readily available starting materials, although they often require harsh conditions. Modern transition-metal catalyzed routes, particularly those employing palladium and copper, offer milder conditions, greater functional group tolerance, and often higher yields. Furthermore, green chemistry approaches, such as microwave-assisted synthesis, provide rapid and efficient alternatives that align with the principles of sustainable chemistry. The choice of the optimal synthetic route will ultimately depend on factors such as the desired substitution pattern, scalability, cost considerations, and the available laboratory infrastructure.
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Quinoline Synthesis: Conrad-Limpach-Knorr. Organic Chemistry. [Link]
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- Palladium-Catalyzed C8-Selective C–H Arylation of Quinoline N-Oxides: Insights into the Electronic, Steric, and Solvation Effects on the Site Selectivity by Mechanistic and DFT Computational Studies.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Acc. Chem. Res.2012, 45, 6, 911–922.
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Synthesis of 4-quinolones. Organic Chemistry Portal. [Link]
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SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
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4 Synthesis of Quinoline by acid catalyst & its evaluation. YouTube. [Link]
- Palladium-catalyzed carbonylative synthesis of acrylamides from alkenyl thianthrenium salts. Chem. Sci.2025, 16, 1234-1240.
- Palladium-catalyzed cyclization of N-(2-iodophenyl)acrylamides and hydrophosphoryl compounds in the presence of (R,R)-DIOP and (S)-Monophos ligands. Tetrahedron: Asymmetry2015, 26, 1-2, 56-61.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2018, 23, 11, 2766.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
